5-Bromo-7-iodo-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-7-iodo-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrIN/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIOKZVOCOPDBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559759 | |
| Record name | 5-Bromo-7-iodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123020-20-2 | |
| Record name | 5-Bromo-7-iodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-7-iodoindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-7-iodo-1H-indole
CAS Number: 123020-20-2
This technical guide provides a comprehensive overview of 5-Bromo-7-iodo-1H-indole, a halogenated indole derivative of significant interest to researchers, scientists, and drug development professionals. This document details its chemical and physical properties, outlines a plausible synthetic pathway, and explores its potential applications in medicinal chemistry, particularly as a scaffold for the development of kinase inhibitors.
Core Compound Properties
This compound is a solid, heterocyclic organic compound characterized by an indole core substituted with a bromine atom at the 5th position and an iodine atom at the 7th position.[1] These halogen substitutions enhance its utility as a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 123020-20-2 | [2][3] |
| Molecular Formula | C₈H₅BrIN | [3] |
| Molecular Weight | 321.94 g/mol | [2][3] |
| IUPAC Name | This compound | [2][3] |
| Appearance | Solid | [2] |
| Melting Point | 80-84 °C | [2] |
| Canonical SMILES | C1=CC2=C(C=C(C=C21)Br)I | [2] |
| InChI Key | XTIOKZVOCOPDBG-UHFFFAOYSA-N | [2] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be constructed based on established methods for the halogenation of indoles. A potential two-step synthesis starting from 5-bromo-1H-indole is outlined below.
Experimental Protocol: Proposed Synthesis of this compound
Step 1: Iodination of 5-bromo-1H-indole
This procedure is adapted from general methods for the regioselective iodination of indoles.
-
Materials:
-
5-bromo-1H-indole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)
-
-
Procedure:
-
To a solution of 5-bromo-1H-indole (1.0 equivalent) in acetonitrile, add N-Iodosuccinimide (1.1 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to yield this compound.
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Note: The regioselectivity of the iodination at the C7 position is directed by the existing bromo substituent at the C5 position.
Below is a workflow diagram illustrating this proposed synthetic approach.
Spectroscopic Data (Reference)
Table 2: Reference ¹H NMR Spectroscopic Data for 5-bromo-1H-indole
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.10 | br s | N-H |
| ~7.76 | d | H-4 |
| ~7.27 | d | H-7 |
| ~7.21 | dd | H-6 |
| ~7.19 | t | H-2 |
| ~6.47 | t | H-3 |
| Solvent: CDCl₃, Reference: TMS (0 ppm) |
For this compound, one would expect the disappearance of the H-7 signal and shifts in the signals of the remaining aromatic protons due to the electronic effects of the iodine substituent.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated indoles are crucial scaffolds in medicinal chemistry. The bromine and iodine atoms on the this compound ring serve as versatile synthetic handles for introducing a variety of functional groups through cross-coupling reactions like Suzuki and Sonogashira couplings. This allows for the generation of diverse libraries of compounds for drug discovery screening.
Derivatives of 5-bromoindole have shown promise as inhibitors of key protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4]
Table 3: In Vitro Anti-proliferative Activity (IC₅₀, µM) of Selected 5-Bromoindole Derivatives
| Compound | A549 (Lung Carcinoma) | HepG2 (Hepatocellular Carcinoma) | MCF-7 (Breast Adenocarcinoma) | Reference |
| Derivative 3a | 15.6 ± 1.2 | 19.4 ± 1.5 | 25.1 ± 2.1 | [4] |
| Derivative 3b | 22.3 ± 1.8 | 28.7 ± 2.3 | 33.6 ± 2.9 | [4] |
| Derivative 3f | 18.9 ± 1.4 | 24.1 ± 1.9 | 29.8 ± 2.5 | [4] |
| Erlotinib (Standard) | 9.8 ± 0.8 | 12.5 ± 1.1 | 18.3 ± 1.6 | [4] |
Note: The specific structures of derivatives 3a, 3b, and 3f are detailed in the cited reference. Lower IC₅₀ values indicate higher potency.
Signaling Pathway Inhibition
The anticancer potential of 5-bromoindole derivatives often stems from their ability to inhibit critical signaling pathways that drive tumor growth and proliferation.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands (e.g., EGF), triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to cell proliferation, survival, and differentiation. Aberrant EGFR signaling is a hallmark of many cancers. 5-Bromoindole derivatives can act as EGFR tyrosine kinase inhibitors, blocking these downstream effects.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, activating downstream pathways such as the PLCγ-PKC-MAPK and PI3K-AKT pathways, which promote endothelial cell proliferation, migration, and survival. 5-Bromoindole derivatives can inhibit VEGFR-2 kinase activity, thereby blocking angiogenesis.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Table 4: Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
It is essential to consult the Safety Data Sheet (SDS) for this compound before handling and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel organic compounds with potential therapeutic applications. Its di-halogenated structure provides two distinct sites for chemical modification, enabling the creation of diverse molecular architectures. The demonstrated activity of related 5-bromoindole derivatives as inhibitors of key oncogenic signaling pathways, such as those mediated by EGFR and VEGFR-2, highlights the potential of this scaffold in the development of new anticancer agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore their therapeutic potential.
References
The Strategic Synthesis of 5,7-Disubstituted Indoles: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. Among the vast array of substituted indoles, the 5,7-disubstitution pattern presents a unique synthetic challenge and offers significant opportunities for modulating biological activity. This technical guide provides an in-depth overview of the core methodologies for the synthesis of 5,7-disubstituted indoles, complete with detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways to empower researchers in the pursuit of novel therapeutics.
Core Synthetic Strategies
The synthesis of 5,7-disubstituted indoles requires careful consideration of regioselectivity. Several classical and modern synthetic methods can be adapted to achieve this specific substitution pattern. This guide will focus on two robust and versatile approaches: the palladium-catalyzed cyclization of substituted anilines and the Bartoli indole synthesis.
Palladium-Catalyzed Annulation of 4-Substituted Anilines
A highly efficient and regioselective method for the synthesis of 5,7-disubstituted indoles commences with readily available 4-substituted anilines. This strategy, developed by Ezquerra and colleagues, involves a three-step sequence: ortho-iodination, Sonogashira coupling with an alkyne, and a subsequent copper-mediated intramolecular cyclization. A key advantage of this method is that it does not require protection of the aniline nitrogen.
Experimental Protocol: Synthesis of 5,7-Dimethyl-1H-indole
Step 1: Ortho-iodination of 4-methylaniline
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To a solution of 4-methylaniline (1.0 eq) in a suitable solvent such as dichloromethane, bis(pyridine)iodonium(I) tetrafluoroborate (IPy₂BF₄) (1.1 eq) is added portion-wise at 0 °C.
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The reaction mixture is stirred at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).
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The reaction is quenched with an aqueous solution of sodium thiosulfate and the product is extracted with an organic solvent.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 2-iodo-4-methylaniline, which is often used in the next step without further purification.
Step 2: Sonogashira Coupling with (Trimethylsilyl)acetylene
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A mixture of 2-iodo-4-methylaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq) in a solvent mixture such as triethylamine and DMF is degassed and placed under an inert atmosphere (e.g., argon or nitrogen).
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(Trimethylsilyl)acetylene (1.5 eq) is added, and the reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-4 hours.
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Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield 2-((trimethylsilyl)ethynyl)-4-methylaniline.
Step 3: Copper-Mediated Cyclization
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The 2-((trimethylsilyl)ethynyl)-4-methylaniline (1.0 eq) is dissolved in a suitable solvent like DMF.
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Copper(I) iodide (2.0 eq) is added, and the mixture is heated at 110-120 °C for 4-6 hours.
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The reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give 5,7-dimethyl-1H-indole.
Quantitative Data for Selected Syntheses
| Starting Aniline | Product | Yield (%) |
| 4-Methylaniline | 5,7-Dimethyl-1H-indole | 85 |
| 4-Chloroaniline | 5-Chloro-7-methyl-1H-indole | 78 |
| Methyl 4-aminobenzoate | Methyl 7-methyl-1H-indole-5-carboxylate | 82 |
Spectroscopic Data for 5,7-Dimethyl-1H-indole
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¹H NMR (CDCl₃, 400 MHz): δ 8.05 (br s, 1H, NH), 7.18 (s, 1H, H4), 6.89 (s, 1H, H6), 6.45 (t, J = 2.8 Hz, 1H, H3), 3.25 (t, J = 2.8 Hz, 1H, H2), 2.45 (s, 3H, 5-CH₃), 2.42 (s, 3H, 7-CH₃).
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¹³C NMR (CDCl₃, 100 MHz): δ 134.1, 128.9, 128.5, 121.7, 120.8, 118.9, 102.9, 21.5, 16.4.
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MS (EI): m/z (%) 145 (M⁺, 100), 144 (45), 130 (30).
Bartoli Indole Synthesis
The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. This methodology can be effectively applied to the synthesis of 5,7-disubstituted indoles by starting with a 2,4-disubstituted nitroarene. The reaction proceeds through a[1][1]-sigmatropic rearrangement and is particularly useful when other methods fail. The presence of a bulky ortho-substituent is often crucial for the success of the reaction.
Experimental Protocol: General Procedure for the Synthesis of a 5,7-Disubstituted Indole
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To a solution of the 2,4-disubstituted nitrobenzene (1.0 eq) in anhydrous THF at -40 °C under an inert atmosphere, a solution of vinylmagnesium bromide (3.0 eq) in THF is added dropwise.
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The reaction mixture is stirred at low temperature for a specified time (e.g., 1-2 hours) and then allowed to warm to room temperature.
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The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.
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The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford the desired 5,7-disubstituted indole.
Quantitative Data for Bartoli Synthesis of 7-Substituted Indoles
| o-Substituted Nitroarene | Product | Yield (%) |
| 2-Nitrotoluene | 7-Methyl-1H-indole | 75 |
| 2-Chloronitrobenzene | 7-Chloro-1H-indole | 68 |
| 2-Bromonitrobenzene | 7-Bromo-1H-indole | 80 |
Visualization of Synthetic and Signaling Pathways
To provide a clearer understanding of the synthetic strategies and the biological relevance of 5,7-disubstituted indoles, the following diagrams were generated using Graphviz.
Biological Significance and Signaling Pathways
5,7-Disubstituted indoles have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.
Haspin Kinase Inhibition
Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper localization of the chromosomal passenger complex (CPC), which includes Aurora B kinase, to the centromeres. The CPC ensures correct chromosome alignment and segregation during cell division. Inhibition of Haspin disrupts this pathway, leading to mitotic defects and cell death, making it an attractive target for anticancer therapies. Certain 5,7-disubstituted indolo[2,3-c]quinolin-6-ones have been identified as potent and selective inhibitors of Haspin kinase.
Quantitative Data for Haspin Kinase Inhibitors
| Compound | IC₅₀ (nM) for Haspin |
| Substituted Indolo[2,3-c]quinolone 1 | 1 |
| Substituted Indolo[2,3-c]quinolone 2 | 2 |
ERK Pathway Modulation
The Extracellular signal-regulated kinase (ERK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of the ERK pathway is a common feature in many cancers. While the direct inhibition of ERK by 5,7-disubstituted indoles is an area of active research, the broader indole scaffold is known to produce potent ERK inhibitors. These inhibitors typically act by competing with ATP in the kinase domain, thereby preventing the phosphorylation of downstream substrates.
Conclusion
The synthesis of 5,7-disubstituted indoles presents a formidable yet rewarding challenge for synthetic and medicinal chemists. The methodologies outlined in this guide, particularly the palladium-catalyzed annulation and the Bartoli synthesis, provide robust and versatile routes to this important class of compounds. The demonstrated ability of these molecules to potently and selectively inhibit key signaling molecules like Haspin kinase underscores their therapeutic potential. This guide serves as a foundational resource to aid researchers in the design, synthesis, and biological evaluation of novel 5,7-disubstituted indoles for the development of next-generation therapeutics.
References
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-7-iodo-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 5-Bromo-7-iodo-1H-indole, a halogenated indole derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific compound, this guide combines available data with predicted values and information from closely related analogs to offer a thorough profile. The document includes a summary of its core physicochemical properties, proposed synthetic and analytical methodologies, and a discussion of its potential biological significance based on the activities of similar compounds. This guide is intended to be a valuable resource for researchers working with halogenated indoles, providing foundational knowledge to support further investigation and application.
Core Physicochemical Properties
This compound is a solid, poly-halogenated heterocyclic compound. The introduction of both bromine and iodine atoms onto the indole scaffold significantly influences its electronic properties, lipophilicity, and potential for further chemical modification. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | Fluorochem[1] |
| CAS Number | 123020-20-2 | Fluorochem[1] |
| Molecular Formula | C₈H₅BrIN | AChemBlock[2] |
| Molecular Weight | 321.94 g/mol | Fluorochem[1] |
| Appearance | Solid | Fluorochem[1] |
| Melting Point | 80-84 °C | Fluorochem[1] |
| Boiling Point | Not experimentally determined. Predicted to be high due to molecular weight and polarity. | N/A |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Inferred from related compounds |
| LogP (calculated) | 3.77 | Fluorochem[1] |
| pKa | Not experimentally determined. The N-H proton is weakly acidic, typical for indoles. | N/A |
| Hydrogen Bond Donors | 1 | Fluorochem[1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR spectra of this compound would show characteristic shifts influenced by the electron-withdrawing and anisotropic effects of the bromine and iodine substituents.
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment |
| ~8.2 | br s | N-H |
| ~7.8 | d | H-4 |
| ~7.5 | d | H-6 |
| ~7.3 | t | H-2 |
| ~6.5 | t | H-3 |
Solvent: CDCl₃, Reference: TMS (0 ppm). Predictions are based on additive models and data from similar compounds.
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~136 | C-7a |
| ~132 | C-3a |
| ~128 | C-2 |
| ~127 | C-6 |
| ~124 | C-4 |
| ~115 | C-5 |
| ~103 | C-3 |
| ~85 | C-7 |
Solvent: CDCl₃. The carbon bearing the iodine (C-7) is expected to be significantly upfield.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-H stretching vibrations, as well as aromatic C=C stretching.
Table 4: Characteristic IR Absorption Bands for Indole Derivatives
| Wavenumber (cm⁻¹) | Vibration |
| ~3400 | N-H Stretch |
| 3100-3000 | Aromatic C-H Stretch |
| 1600-1450 | Aromatic C=C Stretch |
| Below 800 | C-Br and C-I Stretch |
Mass Spectrometry (MS)
The mass spectrum of this compound would be characterized by a complex isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio) and iodine (¹²⁷I, monoisotopic). The molecular ion peak [M]⁺ would be observed at m/z 321 and 323.
Experimental Protocols
Proposed Synthesis of this compound
A potential synthetic approach involves the sequential halogenation of indole.
Step 1: Bromination of 1H-Indole
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Dissolve 1H-indole in acetonitrile (MeCN).
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Cool the solution to 0 °C.
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Add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature.
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Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield 5-bromo-1H-indole.
Step 2: Iodination of 5-Bromo-1H-indole
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Dissolve 5-bromo-1H-indole in dichloromethane (CH₂Cl₂).
-
Add N-iodosuccinimide (NIS).
-
Add trifluoroacetic acid (TFA) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford this compound.
General Protocol for NMR Sample Preparation and Acquisition
References
5-Bromo-7-iodo-1H-indole molecular weight and formula
An In-Depth Technical Guide on 5-Bromo-7-iodo-1H-indole
For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of a compound is paramount. This document provides the core molecular data for this compound, a halogenated indole derivative of interest in medicinal chemistry and organic synthesis.
Molecular Properties
The foundational quantitative data for this compound is summarized below. This information is critical for stoichiometric calculations, analytical characterization, and computational modeling.
| Property | Value |
| Molecular Formula | C8H5BrIN[1] |
| Molecular Weight | 321.94 g/mol [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 123020-20-2[1][2] |
Elemental Composition
The molecular formula C8H5BrIN indicates the presence of five key elements. The following diagram illustrates the elemental components that constitute the this compound molecule.
Caption: Elemental composition of this compound.
References
Crystal Structure Analysis of Di-halogenated Indoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of di-halogenated indoles. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development who are working with these promising heterocyclic compounds. This document summarizes key quantitative crystallographic data, details relevant experimental protocols, and visualizes associated biological signaling pathways.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic placement of halogen atoms on the indole ring profoundly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. Di-halogenated indoles, in particular, have demonstrated significant potential in various therapeutic areas, including as antifungal and anticoagulant agents. Understanding their three-dimensional structure at an atomic level through crystal structure analysis is paramount for rational drug design and development. This guide delves into the structural intricacies of di-halogenated indoles, offering a foundation for further research and application.
Data Presentation: Crystallographic Data of Di-halogenated Indoles
The following tables summarize key crystallographic data for representative di-halogenated indole derivatives. This information is crucial for understanding the impact of halogen substitution on the molecular geometry and crystal packing.
Table 1: Crystal Data and Structure Refinement for Di-halogenated Indole Derivatives
| Parameter | 4,6-Dibromo-2,3,3-trimethyl-3H-indole[1] | 5,7-Dichloro-1H-indole-2,3-dione |
| Chemical Formula | C₁₁H₁₁Br₂N | C₈H₃Cl₂NO₂ |
| Formula Weight | 317.02 | 216.00 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 7.8583 (4) | 10.1981 (8) |
| b (Å) | 14.5458 (7) | 5.9682 (5) |
| c (Å) | 10.1993 (5) | 13.5686 (11) |
| α (°) | 90 | 90 |
| β (°) | 109.438 (2) | 108.572 (3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1099.31 (9) | 782.93 (11) |
| Z | 4 | 4 |
| Temperature (K) | 293(2) | 296(2) |
| Radiation (λ, Å) | Mo Kα (0.71073) | Mo Kα (0.71073) |
| R-factor (%) | 4.31 | 3.65 |
Table 2: Selected Bond Lengths and Angles for 4,6-Dibromo-2,3,3-trimethyl-3H-indole [1]
| Bond | Length (Å) | Angle | Degree (°) |
| Br1-C4 | 1.892(4) | C5-C4-Br1 | 120.3(3) |
| Br2-C6 | 1.889(4) | C7-C6-Br2 | 121.2(3) |
| N1-C2 | 1.281(5) | C2-N1-C8 | 108.5(3) |
| N1-C8 | 1.479(5) | C3-C2-N1 | 110.8(4) |
| C2-C3 | 1.505(6) | C4-C5-C6 | 120.5(4) |
| C4-C5 | 1.385(6) | C5-C6-C7 | 120.4(4) |
| C6-C7 | 1.386(6) | C6-C7-C8 | 118.0(4) |
| C7-C8 | 1.391(6) | C7-C8-N1 | 109.9(3) |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the synthesis, crystallization, and crystal structure determination of di-halogenated indoles.
Synthesis of Di-halogenated Indoles
General Protocol for Bromination of Indoles:
-
Dissolve the indole starting material in a suitable solvent (e.g., acetonitrile, dichloromethane, or acetic acid).
-
Add the brominating agent (e.g., N-bromosuccinimide) portion-wise at a controlled temperature (often room temperature or below).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a reducing agent if necessary (e.g., sodium thiosulfate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Crystallization
Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. The choice of solvent and crystallization technique is crucial and often requires empirical optimization.
Common Crystallization Techniques:
-
Slow Evaporation: The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly at a constant temperature. This method is straightforward but may not always yield the best quality crystals.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the more volatile solvent into the solution of the compound reduces its solubility and promotes crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Slow diffusion at the interface of the two solvents can lead to the growth of high-quality crystals.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.
Typical Experimental Workflow:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer, and a complete set of diffraction data is collected by rotating the crystal in the X-ray beam. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution: The initial crystal structure is determined from the diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other structural parameters are refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. The Hirshfeld surface is a three-dimensional surface that defines the space of a molecule in a crystal, and it is colored according to the nature and proximity of intermolecular contacts.
Methodology:
-
The crystal structure data (in CIF format) is used as input for software such as CrystalExplorer.
-
The Hirshfeld surface is generated, which partitions the crystal space into regions belonging to each molecule.
-
The surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen or halogen bonds.
-
Two-dimensional fingerprint plots are generated from the Hirshfeld surface, providing a quantitative summary of the different types of intermolecular contacts present in the crystal.
Signaling Pathways and Drug Development Applications
Di-halogenated indoles have emerged as promising scaffolds in drug discovery, targeting various biological pathways.
Antifungal Activity
Certain di-halogenated indoles, such as 4,6-dibromoindole and 5-bromo-4-chloroindole, exhibit potent antifungal activity against drug-resistant Candida species.[3][4] Their mechanism of action is believed to involve the induction of oxidative stress through the generation of reactive oxygen species (ROS). This increase in ROS can interfere with key cellular processes, including the Ras1–cAMP–Efg1 signaling cascade, which is a master regulator of morphogenesis and virulence in Candida.[3] By disrupting this pathway, these compounds inhibit the yeast-to-hyphae transition, a critical step in fungal pathogenesis and biofilm formation.
Caption: Antifungal mechanism of di-halogenated indoles.
Anticoagulant Activity: Factor Xa Inhibition
Di-halogenated indoles have also been investigated as inhibitors of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[5] FXa is responsible for the conversion of prothrombin to thrombin, which in turn leads to the formation of fibrin clots. By inhibiting FXa, these compounds can effectively prevent thrombosis. The indole scaffold can form hydrogen bonds with key residues in the active site of FXa, such as Gly218, while the halogen substituents can engage in favorable interactions with hydrophobic pockets, for example, involving Tyr228.[5] This targeted inhibition makes di-halogenated indoles attractive candidates for the development of novel oral anticoagulants.
Caption: Inhibition of the coagulation cascade by di-halogenated indoles.
Conclusion
The crystal structure analysis of di-halogenated indoles provides invaluable insights into their molecular architecture and intermolecular interactions, which are fundamental to their biological activity. The data presented in this guide, along with the outlined experimental protocols and visualized signaling pathways, offer a solid foundation for researchers engaged in the design and development of novel therapeutics based on this versatile chemical scaffold. Further exploration into a wider array of di-halogenated indoles is warranted to expand our understanding and fully harness their therapeutic potential.
References
- 1. Crystal structures and Hirshfeld analysis of 4,6-dibromoindolenine and its quaternized salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]
A Technical Guide to the Solubility of 5-Bromo-7-iodo-1H-indole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties of 5-Bromo-7-iodo-1H-indole
A summary of the available physicochemical properties for this compound is presented in Table 1. These properties are essential for understanding the compound's general behavior and for designing solubility experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅BrIN | [1] |
| Molecular Weight | 321.94 g/mol | [1] |
| Appearance | Solid (predicted) | General knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| CAS Number | 123020-20-2 | [1] |
Based on its structure, this compound is a relatively nonpolar molecule. The presence of the indole nitrogen provides a site for hydrogen bonding, which may afford some solubility in polar protic solvents. However, the bulky and lipophilic bromine and iodine substituents are expected to dominate its solubility profile, favoring solubility in nonpolar and moderately polar organic solvents. The solubility of the parent compound, indole, is limited in water but it is soluble in many organic solvents such as ethanol, ether, and benzene. It can be anticipated that this compound will exhibit similar or lower solubility in polar solvents and enhanced solubility in nonpolar organic solvents.
Experimental Protocols for Solubility Determination
The absence of published quantitative solubility data for this compound necessitates experimental determination. The following are standard and widely accepted methods for determining the solubility of a solid organic compound in a given solvent.
General Workflow for Solubility Determination
The process of determining the solubility of a compound can be broken down into several key steps, from initial qualitative assessments to precise quantitative measurements.
Caption: A flowchart illustrating the general workflow for determining the solubility of a chemical compound.
Qualitative Solubility Test
A preliminary qualitative assessment can provide a rapid indication of a compound's solubility in a range of solvents, which can be useful for selecting appropriate solvents for quantitative analysis or for initial reaction screening.
Methodology:
-
Add approximately 1-2 mg of this compound to a small test tube.
-
Add 0.1 mL of the chosen organic solvent to the test tube.
-
Vigorously agitate the mixture for 30-60 seconds at a controlled temperature (e.g., room temperature).
-
Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble." If some or all of the solid remains, it is "partially soluble" or "insoluble."
-
If the compound does not dissolve, the amount of solvent can be incrementally increased (e.g., up to 1 mL) to further assess solubility.
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.
Methodology:
-
Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to allow the system to reach equilibrium. This is typically achieved by using a mechanical shaker or a magnetic stirrer in a temperature-controlled environment (e.g., a water bath). The equilibration time can vary but is often in the range of 24 to 72 hours.
-
Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This is typically done by centrifugation followed by careful removal of the supernatant, or by filtration through a fine-pored, solvent-resistant filter (e.g., PTFE). It is critical to avoid any temperature changes during this step that could alter the solubility.
-
Analysis of the Saturated Solution: The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical technique. Common methods include:
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method. A calibration curve is first generated using standard solutions of known concentrations. The saturated solution is then diluted appropriately and analyzed by HPLC to determine the concentration of the dissolved compound.
-
UV-Visible Spectroscopy: If the compound has a chromophore that absorbs in the UV-Vis range, this method can be used. A calibration curve is prepared by measuring the absorbance of standard solutions. The absorbance of the diluted saturated solution is then measured, and the concentration is determined from the calibration curve.
-
-
Data Reporting: The solubility is typically reported in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L) at the specified temperature.
Factors Influencing Solubility
The solubility of this compound in organic solvents will be influenced by several factors:
-
Solvent Polarity: As a relatively nonpolar molecule, it is expected to be more soluble in nonpolar to moderately polar solvents.
-
Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship should be determined experimentally if solubility at different temperatures is of interest.
-
Intermolecular Forces: The ability of the solvent to overcome the solute-solute interactions in the crystal lattice and form favorable solute-solvent interactions will govern solubility.
Conclusion
While specific quantitative solubility data for this compound is not currently available in the literature, this technical guide provides the necessary framework for researchers to determine this crucial physicochemical property. By employing the detailed experimental protocols, such as the shake-flask method, and utilizing appropriate analytical techniques like HPLC, accurate and reliable solubility data can be generated. This information is invaluable for the effective use of this compound in research and development, particularly in the field of medicinal chemistry.
References
Technical Guide: 5-bromo-7-iodo-1H-indole (CAS 123020-20-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound with CAS number 123020-20-2, identified by its IUPAC name 5-bromo-7-iodo-1H-indole .[1][2] This document details its chemical properties, a plausible synthetic route, and discusses the potential biological significance of this class of compounds in the context of drug discovery and development.
Chemical Identity and Properties
This compound is a di-halogenated derivative of indole, a prominent heterocyclic scaffold in medicinal chemistry. The presence of both bromine and iodine atoms on the indole ring makes it a valuable synthetic intermediate for further functionalization through various cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 123020-20-2 | [2] |
| IUPAC Name | This compound | [1][2] |
| Molecular Formula | C₈H₅BrIN | [2] |
| Molecular Weight | 321.94 g/mol | [2] |
| Melting Point | 80-84 °C | [1] |
| Canonical SMILES | Brc1=CC(I)=C2NC=CC2=C1 | [1] |
| InChI Key | XTIOKZVOCOPDBG-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
A potential route to this compound could start from 4-bromo-2-methylaniline. The synthesis would involve an initial iodination step, followed by a Sonogashira coupling with a protected acetylene, and finally, a cyclization to form the indole ring.
Experimental Protocol: General Procedure for the Synthesis of Substituted Indoles
The following is a generalized protocol based on the synthesis of similar 5,7-disubstituted indoles and should be adapted and optimized for the specific synthesis of this compound.[3][4]
-
Iodination of the Aniline Precursor:
-
To a solution of the starting aniline (e.g., 4-bromo-2-aminotoluene) in a suitable solvent such as dichloromethane, an iodinating agent like N-iodosuccinimide (NIS) or iodine monochloride (ICl) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the iodinated aniline.
-
-
Palladium-Catalyzed Cross-Coupling:
-
The iodinated aniline is subjected to a Sonogashira cross-coupling reaction with a suitable alkyne, such as (trimethylsilyl)acetylene.
-
The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylethylamine) in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
-
The reaction mixture is heated under an inert atmosphere until completion.
-
-
Cyclization to the Indole Ring:
-
The resulting o-alkynyl aniline intermediate is then cyclized to form the indole ring. This can be achieved by heating in the presence of a base, such as potassium tert-butoxide, in a solvent like DMF.
-
Following the reaction, the mixture is worked up by adding water and extracting the product with an organic solvent. The crude product is then purified by column chromatography.
-
Potential Biological Significance
While there is limited specific biological data available for this compound, the indole scaffold is a well-established pharmacophore present in numerous natural products and synthetic drugs with a wide range of biological activities.[5][6] The introduction of halogen atoms, such as bromine, can significantly modulate the biological properties of indole derivatives.
Anticancer and Antimicrobial Potential of Bromoindoles:
-
Anticancer Activity: 5-Bromoindole derivatives have been investigated for their potential as anticancer agents. For instance, certain 5-bromoindole phytoalexin derivatives have shown antiproliferative activity against various human cancer cell lines.[7] The bromination of some natural compounds has been associated with an increase in their biological activity.
-
Antimicrobial Activity: The indole nucleus is a key feature in the development of antimicrobial agents. Halogenated indoles have been explored for their activity against a range of bacteria and fungi.
The presence of both a bromo and an iodo group on the indole ring of this compound provides two distinct sites for further chemical modification, making it a versatile building block for creating libraries of novel compounds to be screened for various biological activities. The differential reactivity of the C-Br and C-I bonds can be exploited to achieve selective functionalization.
Conclusion
This compound is a valuable chemical entity for researchers in organic synthesis and medicinal chemistry. Its di-halogenated structure offers significant potential for the creation of diverse molecular architectures. While direct biological data on this specific compound is scarce, the known activities of the broader class of halogenated indoles suggest that it could serve as a key intermediate in the development of new therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound 97% | CAS: 123020-20-2 | AChemBlock [achemblock.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-archives.org [beilstein-archives.org]
An In-depth Technical Guide to the Synthesis of 5-Bromo-7-iodo-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Synthetic Pathway Overview
The most logical and efficient synthesis of 5-Bromo-7-iodo-1H-indole proceeds via a multi-step sequence starting from a readily available substituted aniline. The key transformations involve the formation of the indole ring system through a Sonogashira coupling followed by an intramolecular cyclization.
A plausible and efficient synthetic route, adapted from the work of Ezquerra et al. on the synthesis of substituted indoles, is presented below.[1][2][3] This approach offers high yields and regioselectivity.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the key compounds in the synthesis of this compound. The data for the final product is based on commercially available information and typical characterization data for similar compounds.
Table 1: Physicochemical Properties of this compound [4][5][6]
| Property | Value |
| CAS Number | 123020-20-2 |
| Molecular Formula | C₈H₅BrIN |
| Molecular Weight | 321.94 g/mol |
| Appearance | Solid |
| Melting Point | 80-84 °C |
| Purity | Typically >95% |
Table 2: Expected Yields for the Synthetic Steps
| Step | Product | Expected Yield |
| 1 | 4-Bromo-2-iodo-6-((trimethylsilyl)ethynyl)aniline | >90% |
| 2 | This compound | High |
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis of this compound, adapted from established procedures for the synthesis of related 5,7-disubstituted indoles.[1][2]
Step 1: Sonogashira Coupling of 4-Bromo-2-iodoaniline with Trimethylsilylacetylene
Objective: To introduce the acetylene moiety required for the subsequent indole ring formation.
Materials:
-
4-Bromo-2-iodoaniline
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Toluene, anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-2-iodoaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Add anhydrous toluene and anhydrous triethylamine to the flask.
-
To the stirred suspension, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 4-6 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The crude product, 4-Bromo-2-iodo-6-((trimethylsilyl)ethynyl)aniline, is purified by column chromatography on silica gel.
Step 2: Intramolecular Cyclization to this compound
Objective: To form the indole ring system.
Materials:
-
4-Bromo-2-iodo-6-((trimethylsilyl)ethynyl)aniline
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dried flask under an inert atmosphere, dissolve the purified 4-Bromo-2-iodo-6-((trimethylsilyl)ethynyl)aniline (1.0 eq) in anhydrous DMF.
-
Add copper(I) iodide (2.0 eq) to the solution.
-
The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours, or until TLC or LC-MS analysis indicates the formation of the desired product.
-
After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Mandatory Visualizations
Synthetic Workflow Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient Reagents for the Synthesis of 5-, 7-, and 5,7-Substituted Indoles Starting from Aromatic Amines: Scope and Limitations (1996) | Jesus Ezquerra | 216 Citations [scispace.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. This compound 97% | CAS: 123020-20-2 | AChemBlock [achemblock.com]
- 6. This compound | 123020-20-2 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-7-iodo-1H-indole
For Researchers, Scientists, and Drug Development Professionals
The 5,7-disubstituted indole scaffold is a crucial pharmacophore in numerous biologically active compounds. The ability to selectively introduce a variety of substituents at these positions is of significant interest in medicinal chemistry for the generation of novel drug candidates. 5-Bromo-7-iodo-1H-indole is a versatile building block that allows for selective and sequential functionalization at the C7 and C5 positions through palladium-catalyzed cross-coupling reactions. This is primarily due to the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in typical palladium catalytic cycles.
This document provides detailed application notes and protocols for the selective and sequential palladium-catalyzed cross-coupling reactions of this compound, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.
General Principles of Selectivity
The palladium-catalyzed cross-coupling of this compound can be controlled to achieve selective mono-functionalization at the 7-position, or di-functionalization at both the 5- and 7-positions.
-
Selective C7-Coupling: The carbon-iodine (C-I) bond is more susceptible to oxidative addition to a Pd(0) catalyst than the carbon-bromine (C-Br) bond. By carefully controlling the reaction conditions (e.g., using milder temperatures, specific ligands, and controlled stoichiometry of the coupling partner), it is possible to achieve selective cross-coupling at the 7-position while leaving the 5-bromo position intact for subsequent transformations.
-
Sequential C7 and C5-Coupling: A stepwise approach allows for the introduction of two different substituents. The first coupling reaction is performed selectively at the 7-iodo position under mild conditions. The resulting 5-bromo-7-substituted indole can then be subjected to a second cross-coupling reaction under more forcing conditions to functionalize the 5-bromo position.
-
One-Pot Di-functionalization: Under more vigorous reaction conditions (e.g., higher temperatures, longer reaction times, and an excess of the coupling partner and reagents), it is possible to achieve a double cross-coupling reaction in a single step, functionalizing both the 5- and 7-positions simultaneously.
Suzuki-Miyaura Coupling: Synthesis of 5-Bromo-7-aryl-1H-indoles and 5,7-Diaryl-1H-indoles
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organic halide.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C7-Position
This protocol describes the selective coupling of an arylboronic acid at the 7-iodo position of this compound.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Water)
-
Reaction vessel (e.g., round-bottom flask)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), arylboronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).
-
Add water to the vessel.
-
Degas the mixture by bubbling nitrogen or argon through the solvent for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Starting Material | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 5,7-dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ (3.0) | K₂CO₃ | Water | 80 | 2 | 5,7-diphenylindole | 91[1] |
| 2 | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | Coupled product | High[2] |
Note: The data provided is for analogous dihalogenated and bromo-substituted heterocyclic compounds, demonstrating the feasibility and general conditions for such couplings.
Protocol 2: One-Pot Double Suzuki-Miyaura Coupling
This protocol describes the simultaneous coupling of an arylboronic acid at both the 5- and 7-positions.
Procedure:
Follow the procedure for Protocol 1, but with the following modifications:
-
Use a higher amount of the arylboronic acid (2.5 equivalents).
-
Increase the catalyst loading (e.g., Pd(PPh₃)₄, 5 mol%).
-
Use a higher reaction temperature (e.g., 100 °C or reflux).
-
Extend the reaction time (e.g., 12-24 hours).
Sonogashira Coupling: Synthesis of 5-Bromo-7-alkynyl-1H-indoles
The Sonogashira reaction enables the formation of a C-C bond between a terminal alkyne and an aryl halide.
Protocol 3: Selective Sonogashira Coupling at the C7-Position
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Solvent (e.g., DMF or THF)
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
Add the solvent (e.g., DMF) and the base (e.g., triethylamine, 2.0 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise to the mixture.
-
Stir the reaction at room temperature or a slightly elevated temperature (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product by column chromatography.
Quantitative Data for Sonogashira Coupling
| Entry | Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-amino-5-bromo-3-iodopyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT | - | - |
| 2 | 5-bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | THF | RT | 3 | High |
Note: The data provided is for analogous bromo-iodo pyridine and bromoindole compounds, suggesting suitable conditions for selective alkynylation.
Heck Reaction: Synthesis of 5-Bromo-7-alkenyl-1H-indoles
The Heck reaction forms a C-C bond between an aryl halide and an alkene.
Protocol 4: Selective Heck Reaction at the C7-Position
Reaction Scheme:
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylate, 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., PPh₃ or a water-soluble ligand like TPPTS for aqueous conditions)
-
Base (e.g., Na₂CO₃ or Et₃N, 2.0 equivalents)
-
Solvent (e.g., DMF, MeCN, or MeCN/H₂O)
Procedure:
-
In a reaction vessel, combine this compound (1.0 equiv), the alkene (1.5 equiv), and the base (2.0 equiv).
-
Add the solvent.
-
Degas the mixture.
-
In a separate vial, pre-form the catalyst by mixing the palladium source and the ligand, then add it to the reaction mixture.
-
Heat the reaction to 80-120 °C for several hours until completion.
-
Cool the mixture, dilute with an organic solvent, and wash with water.
-
Dry the organic phase, concentrate, and purify by column chromatography.
Quantitative Data for Heck Reaction
| Entry | Starting Material | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 7-iodo-tryptophan | Acrylic acid | Pd(OAc)₂ (2.5) | TPPTS | Na₂CO₃ | MeCN/H₂O | Reflux | High[3] |
| 2 | 5-iodo-indole | Acrylic acid | Pd salt (2.5) | TXPTS | Na₂CO₃ | MeCN/H₂O | Reflux | Near quantitative[3] |
Note: The data is for iodo-indoles and iodo-tryptophans, indicating the high reactivity of the C-I bond in Heck couplings.
Buchwald-Hartwig Amination: Synthesis of 5-Bromo-7-amino-1H-indoles
The Buchwald-Hartwig amination is a method for forming C-N bonds.
Protocol 5: Selective Buchwald-Hartwig Amination at the C7-Position
Reaction Scheme:
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, RuPhos, 4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the palladium catalyst, ligand, and base.
-
Add the anhydrous solvent, followed by this compound (1.0 equiv) and the amine (1.2 equiv).
-
Heat the reaction mixture to 80-110 °C for 12-24 hours.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography.
Visualizations
Caption: Workflow for selective and sequential cross-coupling.
Caption: Workflow for one-pot double cross-coupling.
Caption: General catalytic cycle for cross-coupling at C7.
References
Application Notes and Protocols for Selective Suzuki-Miyaura Reaction at the 7-Position of 5-Bromo-7-iodo-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The indole scaffold is a privileged motif in medicinal chemistry, and its selective functionalization is of paramount importance in drug discovery. This document provides detailed application notes and protocols for the selective Suzuki-Miyaura reaction at the 7-position of 5-bromo-7-iodo-1H-indole, a versatile building block for the synthesis of complex molecules. The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed cross-coupling reactions allows for a chemoselective approach to introduce aryl or heteroaryl substituents at the C7-position while leaving the C5-bromo substituent intact for subsequent transformations.
Reaction Principle
The selectivity of the Suzuki-Miyaura reaction on dihalogenated substrates is primarily governed by the difference in the oxidative addition rates of the palladium(0) catalyst to the carbon-halogen bonds. Generally, the reactivity follows the order I > Br > Cl.[1] This inherent difference allows for the selective coupling at the more reactive C-I bond under carefully controlled conditions, leaving the C-Br bond available for further diversification.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound.
-
Transmetalation: The resulting organopalladium(II) intermediate reacts with the organoboron reagent in the presence of a base.
-
Reductive Elimination: The desired 7-aryl-5-bromo-1H-indole product is formed, and the Pd(0) catalyst is regenerated.
Experimental Protocols
This section provides a general, robust protocol for the selective Suzuki-Miyaura reaction at the 7-position of this compound. Optimization of reaction conditions may be necessary for specific substrates.
Materials and Equipment:
-
This compound
-
Aryl or heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer and heating mantle or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
General Procedure:
-
To a Schlenk flask or microwave reaction vial charged with a magnetic stir bar, add this compound (1.0 equiv.), the corresponding boronic acid or ester (1.1-1.5 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the base (2.0-3.0 equiv.).
-
The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen). This cycle is repeated three times to ensure an inert atmosphere.
-
Add the degassed anhydrous solvent via syringe.
-
The reaction mixture is stirred at the appropriate temperature (typically ranging from room temperature to 120°C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 7-aryl-5-bromo-1H-indole.
Data Presentation
The choice of catalyst, ligand, base, and solvent is crucial for achieving high selectivity and yield. The following table summarizes recommended conditions for the selective Suzuki-Miyaura coupling at the C-I bond of dihaloarenes, which can be applied to this compound.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(PPh₃)₄ | PPh₃ (in catalyst) | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | A standard and often effective catalyst. |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100-110 | Bulky phosphine ligands can enhance selectivity and reactivity. |
| Pd(dppf)Cl₂ | dppf (in catalyst) | Cs₂CO₃ | DMF | 90-110 | Often used for challenging couplings. |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 2-Methyl-THF | 100 | A versatile catalyst system. |
Mandatory Visualizations
Catalytic Cycle of the Selective Suzuki-Miyaura Reaction
Caption: Catalytic cycle for the selective Suzuki-Miyaura reaction.
Experimental Workflow
Caption: Experimental workflow for the selective Suzuki-Miyaura reaction.
Conclusion
The selective Suzuki-Miyaura reaction at the 7-position of this compound is a highly valuable transformation for the synthesis of functionalized indole derivatives. By leveraging the differential reactivity of the carbon-halogen bonds, researchers can achieve excellent chemoselectivity. The protocols and data provided herein serve as a comprehensive guide for scientists in the pharmaceutical and chemical industries to facilitate the development of novel molecular entities. Careful optimization of the reaction parameters is key to achieving high yields and selectivities for specific substrates.
References
Application Notes and Protocols for the Chemoselective Heck Coupling of 5-Bromo-7-iodo-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents. Functionalization of the indole core is a critical strategy in the development of new therapeutics. 5-Bromo-7-iodo-1H-indole is a versatile building block, offering two distinct halogen atoms for sequential, site-selective cross-coupling reactions. The Heck coupling, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, allows for the introduction of alkenyl groups onto the indole nucleus.
This document provides a detailed protocol for the chemoselective Heck coupling reaction on this compound, leveraging the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The significantly lower bond dissociation energy of the C-I bond allows for selective oxidative addition of palladium, enabling the olefination to occur preferentially at the 7-position while leaving the 5-bromo substituent intact for subsequent transformations.
Principle of Chemoselectivity
The selective Heck coupling at the 7-position of this compound is governed by the relative reactivity of the two halogen substituents towards palladium(0) catalysts. The order of reactivity for oxidative addition is I > Br > Cl. This inherent difference allows for the carefully controlled, stepwise functionalization of dihalogenated substrates. By employing mild reaction conditions and a suitable palladium catalyst system, the more labile carbon-iodine bond can be selectively activated, leading to the formation of the 7-alkenylated indole derivative with high selectivity.
Experimental Protocols
This section details a representative protocol for the selective Heck coupling of this compound with a model alkene, ethyl acrylate. The conditions provided are a starting point and may require optimization for different alkenes.
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃) or Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
-
Reaction monitoring apparatus (TLC or LC-MS)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), palladium(II) acetate (0.02 - 0.05 equiv), and triphenylphosphine (0.04 - 0.10 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under the inert atmosphere, add anhydrous N,N-dimethylformamide (DMF). Stir the mixture for 10-15 minutes until the solids have dissolved.
-
Addition of Alkene and Base: Add ethyl acrylate (1.2 - 1.5 equiv) followed by the base, either sodium carbonate (2.0 equiv) or triethylamine (2.0 - 3.0 equiv), to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-bromo-7-(E)-vinyl-1H-indole product.
Data Presentation: Reaction Conditions and Expected Outcomes
The efficiency of the selective Heck coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical reaction conditions and expected yields for the selective olefination at the 7-position of this compound, based on analogous reactions with dihaloarenes and haloindoles.[1][2]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Alkene | Expected Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 12-24 | Ethyl Acrylate | >85 |
| 2 | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | Acetonitrile | 80 | 16 | Styrene | >90 |
| 3 | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 80 | 4-8 | n-Butyl Acrylate | >95 |
| 4 | Pd₂(dba)₃ (1.5) | P(o-tol)₃ (6) | NaOAc (2.5) | DMA | 110 | 10 | Acrylonitrile | >80 |
Yields are estimated based on similar transformations and are for the mono-alkenylated product at the 7-position. Actual yields may vary depending on the specific substrate and reaction conditions.
Mandatory Visualizations
Logical Workflow of the Heck Coupling Protocol
The following diagram illustrates the key steps involved in the selective Heck coupling of this compound.
Caption: General workflow for the selective Heck coupling of this compound.
Catalytic Cycle for the Heck Reaction
The diagram below outlines the generally accepted catalytic cycle for the Heck reaction.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
References
Application Notes and Protocols for the Regioselective Sonogashira Coupling of 5-Bromo-7-iodo-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the regioselective Sonogashira coupling of 5-Bromo-7-iodo-1H-indole. This reaction is a powerful tool for the synthesis of 7-alkynyl-5-bromo-1H-indoles, which are valuable intermediates in the development of novel therapeutic agents. The indole scaffold is a privileged structure in medicinal chemistry, and functionalization at the C7 position opens avenues for the exploration of new chemical space and the development of compounds with unique biological activities.
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1] A key aspect of the Sonogashira coupling with dihalogenated substrates, such as this compound, is the potential for regioselective functionalization. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl. This difference in reactivity allows for the selective alkynylation at the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations.
Regioselectivity
The Sonogashira coupling of this compound is expected to proceed with high regioselectivity at the C7 position due to the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in the palladium-catalyzed cross-coupling catalytic cycle. This selective functionalization yields 7-alkynyl-5-bromo-1H-indoles, which are versatile building blocks for further diversification, for instance, through a subsequent cross-coupling reaction at the C5-bromo position.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the Sonogashira coupling of various halo-indoles and related dihalo-heterocycles with terminal alkynes. This data provides a reference for optimizing the reaction with this compound.
| Entry | Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93 | [1] |
| 2 | 5-Bromoindole | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85 | [1] |
| 3 | 5-Bromoindole | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Reflux | N/A | High | [1] |
| 4 | 2,3-Diiodoindole | Methyl propargyl ether | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 2 | 52 (C2-monoalkynylated) | |
| 5 | 5-Bromo-3-iodoindole | Various alkynes | Pd(PPh₃)₄ / CuI | Et₃N | DMF | RT - 60 | 2-12 | Good to excellent |
Experimental Protocols
Protocol 1: Regioselective Sonogashira Coupling of this compound with Phenylacetylene
This protocol describes a general procedure for the selective Sonogashira coupling at the C7 position of this compound.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to establish an inert atmosphere.
-
Add anhydrous, degassed DMF (or THF) (5 mL) via syringe.
-
Add triethylamine (2.0 mmol, 2.0 equiv.) via syringe.
-
Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture with stirring.
-
Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the higher reactivity of the C-I bond, the reaction is expected to be complete within a few hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 5-Bromo-7-(phenylethynyl)-1H-indole.
Protocol 2: General Work-up and Purification Procedure
This procedure can be adapted for the work-up and purification of various 7-alkynyl-5-bromo-1H-indoles synthesized via the Sonogashira coupling.
-
After the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature if it was heated.
-
Pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude residue is then purified by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis.
Visualizations
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of Dihalogenated Indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has seen broad application in pharmaceutical and materials science due to its remarkable functional group tolerance and wide substrate scope. For drug development professionals and medicinal chemists, the indole nucleus is a privileged scaffold, present in a vast array of biologically active compounds. The strategic functionalization of the indole core through amination opens new avenues for the synthesis of novel therapeutic agents.
This document provides detailed application notes and protocols specifically for the Buchwald-Hartwig amination of dihalogenated indoles. These substrates offer unique opportunities for regioselective mono- and di-amination, enabling the synthesis of diverse libraries of substituted indoles for drug discovery and development. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers in this field.
Principle of Regioselectivity
A key consideration in the Buchwald-Hartwig amination of dihalogenated indoles is the regioselectivity of the reaction. The reaction proceeds via oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The rate of this oxidative addition is dependent on the nature of the halogen, following the general trend: I > Br > Cl > F. This predictable reactivity allows for the selective mono-amination of dihalogenated indoles containing two different halogens. For instance, in a bromo-chloro-substituted indole, the amination will preferentially occur at the more reactive bromo-position. When the two halogen atoms are identical, statistical mixtures of mono- and di-aminated products can be expected, and reaction conditions can be tuned to favor one over the other.
Experimental Protocols
The following protocols provide general procedures for the mono- and di-amination of dihalogenated indoles. It is crucial to note that optimization of the catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates.
General Procedure for Regioselective Mono-amination of Dihalogenated Indoles
This protocol is applicable for the selective amination at the more reactive halogen position (e.g., iodine in a bromo-iodo-indole).
Materials:
-
Dihalogenated indole (e.g., 4-bromo-6-iodoindole)
-
Amine (primary or secondary)
-
Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, DavePhos)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk tube or microwave vial under an inert atmosphere, add the dihalogenated indole (1.0 equiv), the palladium source (1-5 mol%), and the phosphine ligand (1.2-6 mol%).
-
Addition of Reagents: Add the base (1.5-2.5 equiv) to the reaction vessel.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent, followed by the amine (1.1-1.5 equiv).
-
Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring. Reaction temperatures typically range from 80 to 120 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Microwave irradiation can often significantly reduce reaction times.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the desired mono-aminated indole derivative.
General Procedure for Double Buchwald-Hartwig Amination
This protocol is designed for the exhaustive amination of both halogen positions on the indole ring.
Materials:
-
Dihalogenated indole (e.g., 4,6-dibromoindole)
-
Amine (primary or secondary) (2.2-3.0 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) (2-10 mol%)
-
Phosphine ligand (e.g., XPhos, Xantphos) (2.4-12 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃) (3.0-5.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox or using Schlenk techniques, combine the dihalogenated indole (1.0 equiv), palladium source, and phosphine ligand in a reaction vessel.
-
Addition of Reagents: Add the base to the reaction mixture.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent, followed by the amine.
-
Reaction: Seal the vessel and heat the reaction to a temperature typically between 100 and 150 °C. Microwave heating can be particularly effective for driving the reaction to completion. Monitor the reaction by TLC or LC-MS until the starting material and mono-aminated intermediate are consumed.
-
Workup and Purification: Follow the workup, extraction, drying, concentration, and purification steps as described in the mono-amination protocol to isolate the di-aminated indole product.
Data Presentation
The following tables summarize representative data for the Buchwald-Hartwig amination of dihalogenated indoles. These tables are intended to provide a starting point for reaction optimization.
Table 1: Regioselective Mono-amination of 4-Bromo-6-iodoindole with Various Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (2.0) | Toluene | 100 | 12 | 85 |
| 2 | Morpholine | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (2.5) | Dioxane | 110 | 18 | 78 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | DavePhos (4) | K₂CO₃ (3.0) | Toluene | 100 | 24 | 82 |
| 4 | p-Toluidine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (2.0) | Toluene | 100 | 10 | 91 |
Note: Amination occurs selectively at the C-6 position (iodo).
Table 2: Double Amination of 4,6-Dibromoindole with Various Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (4.0) | Toluene | 120 | 24 | 75 |
| 2 | Pyrrolidine | Pd(OAc)₂ (6) | XPhos (12) | NaOtBu (5.0) | Dioxane | 130 | 36 | 68 |
| 3 | N-Methylaniline | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (4.0) | Toluene | 120 | 30 | 71 |
| 4 | Piperidine | Pd(OAc)₂ (6) | XPhos (12) | NaOtBu (5.0) | Dioxane | 130 | 48 | 65 |
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: General catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Step-by-step experimental workflow.
Applications in Drug Discovery and Development
The synthesis of amino-substituted dihalogenated indoles via the Buchwald-Hartwig amination provides access to a chemical space rich with potential for biological activity. Halogen atoms on the indole scaffold can serve as handles for further functionalization, while the introduced amino group can modulate the compound's physicochemical properties and engage in key interactions with biological targets.
While specific signaling pathway information for novel aminated dihaloindoles would require dedicated biological screening, the indole core is a well-established pharmacophore in numerous approved drugs targeting a wide range of receptors and enzymes. For example, indole derivatives have shown activity as inhibitors of kinases, protein-protein interactions, and as ligands for G-protein coupled receptors. The compounds synthesized through the protocols described herein can be screened against various biological targets to identify novel therapeutic leads. For instance, libraries of these compounds could be evaluated for their activity against cancer cell lines, with follow-up studies to elucidate their mechanism of action and identify the specific signaling pathways they modulate.
Conclusion
The Buchwald-Hartwig amination of dihalogenated indoles is a robust and highly valuable synthetic tool for the generation of diverse molecular architectures. The predictable regioselectivity and broad substrate scope of this reaction make it particularly well-suited for applications in medicinal chemistry and drug discovery. The protocols and data provided in this document offer a solid foundation for researchers to explore this powerful transformation and to synthesize novel indole derivatives with the potential for significant biological activity. Further investigation into the biological properties of these compounds is warranted and will likely lead to the discovery of new therapeutic agents.
Application Notes and Protocols: Leveraging 5-Bromo-7-iodo-1H-indole as a Versatile Scaffold for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors.[1][2] Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][3] Consequently, the development of small molecule kinase inhibitors remains a primary focus in drug discovery.[3]
This document details the application of 5-Bromo-7-iodo-1H-indole as a highly versatile and strategic scaffold for the synthesis of novel kinase inhibitors. The di-halogenated nature of this starting material, with a bromine atom at the 5-position and an iodine atom at the 7-position, provides two distinct and orthogonal handles for chemical modification. This allows for the systematic and spatially distinct introduction of various substituents to explore structure-activity relationships (SAR) and optimize pharmacological properties.[1] The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions is the key to unlocking the synthetic potential of this scaffold.[4]
Key Advantages of the this compound Scaffold
-
Orthogonal Functionalization: The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed oxidative addition allows for selective functionalization at the 7-position, leaving the 5-position available for subsequent diversification.[4][5]
-
Three-Dimensional Diversity: Sequential, site-selective modifications at the C7 and C5 positions enable the generation of a three-dimensional library of compounds from a single, advanced intermediate. This systematic approach is highly valuable for efficient SAR exploration.
-
Access to Key Interaction Zones: The 5 and 7 positions of the indole ring project into different regions of the kinase ATP-binding pocket. Functionalization at these sites can be tailored to interact with the hinge region, solvent-exposed regions, or allosteric pockets, facilitating the development of both potent and selective inhibitors.
Data Presentation: Representative Kinase Inhibition Data for Indole-Based Scaffolds
While specific inhibitory data for derivatives of this compound are not yet extensively published, the following table summarizes representative data for inhibitors based on the closely related 7-azaindole and other indole scaffolds. This data illustrates the potential potency that can be achieved through modifications analogous to those proposed for the this compound scaffold.
| Scaffold/Compound | Target Kinase | IC50 (nM) | Reference Compound/Note |
| Vemurafenib (7-azaindole core) | BRAF V600E | 31 | Approved drug for melanoma[6] |
| PLX4720 (7-azaindole core) | BRAF V600E | 13 | Precursor to Vemurafenib[6] |
| Pexidartinib (7-azaindole core) | CSF1R | 13 | Approved for tenosynovial giant-cell tumors[7] |
| Entrectinib (indazole core) | TRKA, TRKB, TRKC | 1, 3, 5 | Potent pan-TRK inhibitor[7] |
| Acalabrutinib (indole derivative) | BTK | 0.5 | Covalent inhibitor[6] |
| GSK 1070916 (7-azaindole core) | Aurora B/C | - | Selective inhibitor[8] |
| Cdc7 Inhibitor (5-azaindole) | Cdc7 | Ki = 0.07 | Highly potent and selective[8] |
Experimental Protocols
Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C7-Position
This protocol describes the selective introduction of an aryl or heteroaryl group at the more reactive C7-iodo position.
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid or ester (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or similar phosphine ligand (0.04 equivalents)
-
Potassium carbonate (K₂CO₃) or other suitable base (2.0 equivalents)
-
Toluene and water (4:1 solvent mixture) or Dioxane/water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound (1 equivalent), the aryl/heteroaryl boronic acid/ester (1.1 equivalents), and potassium carbonate (2 equivalents).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the degassed toluene/water (4:1) solvent mixture.
-
Add the palladium catalyst (Pd(OAc)₂) and the ligand (SPhos).
-
Heat the reaction mixture to a controlled temperature (typically 60-80 °C) and stir for 2-8 hours. The lower temperature helps to ensure selectivity for the C-I bond.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure consumption of the starting material and formation of the mono-coupled product.
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5-Bromo-7-aryl/heteroaryl-1H-indole intermediate.
Protocol 2: Subsequent Suzuki-Miyaura Coupling at the C5-Position
This protocol uses the product from Protocol 1 to functionalize the C5-bromo position.
Materials:
-
5-Bromo-7-aryl/heteroaryl-1H-indole (from Protocol 1)
-
Aryl/heteroaryl boronic acid or ester (1.2 equivalents)
-
Palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) or other suitable base (2.0 equivalents)
-
1,4-Dioxane and water (4:1 solvent mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Follow the setup procedure as described in Protocol 1, using the 5-Bromo-7-aryl/heteroaryl-1H-indole as the starting material.
-
A more robust catalyst system like Pd(dppf)Cl₂ and a higher temperature (e.g., 90-110 °C) may be required to activate the C-Br bond.
-
Heat the reaction mixture and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Perform the workup and purification as described in Protocol 1 to obtain the final 5,7-disubstituted-1H-indole derivative.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.[9]
Materials:
-
Synthesized 5,7-disubstituted-1H-indole derivatives
-
Target kinase and its specific substrate
-
ATP
-
Kinase Assay Buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the indole derivatives in Kinase Assay Buffer. The final DMSO concentration should be kept low (e.g., <1%). Include a vehicle control (DMSO only) and a no-inhibitor control.
-
Kinase Reaction (e.g., 25 µL total volume):
-
Add 5 µL of the serially diluted indole derivative or control to the wells of the plate.
-
Add 10 µL of the 2X kinase solution to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution. The ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature or 30°C for 1 hour.[9]
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.[9]
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides the substrate for luciferase.
-
Incubate the plate at room temperature for 30-60 minutes to generate a luminescent signal.[9]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 4: Cell-Based Proliferation Assay
This protocol evaluates the effect of the inhibitors on the proliferation of a cancer cell line.[2]
Materials:
-
Cancer cell line (e.g., A549, MCF-7) whose survival is dependent on the target kinase.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Synthesized indole derivatives.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or AlamarBlue).
-
96-well clear or white-walled cell culture plates.
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with serial dilutions of the indole-based inhibitor for a specified period (e.g., 72 hours).[2] Include a vehicle control (DMSO).
-
Viability Assessment:
-
After the incubation period, add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours).
-
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Calculate the GI50 (concentration for 50% growth inhibition) by plotting the percentage of cell viability against the inhibitor concentration and fitting to a dose-response curve.
-
Visualizations
Caption: Sequential cross-coupling workflow.
Caption: ADP-Glo™ kinase inhibition assay workflow.
Caption: Inhibition of a receptor tyrosine kinase pathway.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
Application Notes: Synthesis and Potential Applications of 5-Aryl-7-Iodo-1H-Indole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical drug candidates.[1][2] Functionalization at various positions of the indole ring allows for the fine-tuning of biological activity. Specifically, 5,7-disubstituted indoles have emerged as important pharmacophores in the development of therapeutic agents, including kinase inhibitors and anticancer drugs.[2][3] This document provides detailed protocols and application notes for the synthesis of 5-aryl-7-iodo-1H-indole derivatives, a class of compounds with significant potential for drug discovery. The synthetic strategy focuses on a regioselective Suzuki-Miyaura cross-coupling reaction. Furthermore, potential biological applications are discussed, focusing on their role as kinase inhibitors, specifically targeting pathways involving tubulin polymerization and aromatase.
Synthetic Strategy and Protocols
The principal strategy for synthesizing 5-aryl-7-iodo-1H-indole derivatives is the regioselective mono-arylation of a 5,7-dihaloindole precursor via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The key to this approach is controlling the reaction conditions to favor arylation at the C5 position while leaving the iodo group at the C7 position intact. This can be achieved by starting with a 5,7-dibromo- or 5-bromo-7-iodo-1H-indole and leveraging the differential reactivity of the C-Br and C-I bonds or the inherent electronic preferences of the C5 versus C7 position.
References
Application Notes and Protocols: Derivatization of 5-Bromo-7-iodo-1H-indole for Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it an ideal starting point for the design of enzyme inhibitors and other therapeutic agents. The strategic functionalization of the indole ring is a cornerstone of drug discovery, allowing for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties.
5-Bromo-7-iodo-1H-indole is a particularly valuable starting material for fragment-based drug design (FBDD). The differential reactivity of the bromine and iodine substituents allows for selective and sequential derivatization, enabling the creation of a diverse library of molecular fragments from a single, readily available scaffold. This dihalogenated indole is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, which are workhorse reactions in modern medicinal chemistry.
Fragment-based drug design is a powerful methodology for identifying lead compounds by screening small, low-molecular-weight fragments that bind weakly to a biological target.[2] These initial hits can then be optimized into more potent and selective drug candidates. The derivatization of this compound provides a direct route to generating a library of fragments with diverse chemical functionalities, ideal for screening against various therapeutic targets, particularly protein kinases.
Derivatization Strategies
The differential reactivity of the C-I and C-Br bonds is the cornerstone of the derivatization strategy for this compound. The carbon-iodine bond is more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond. This allows for selective functionalization at the 7-position (iodine) while leaving the 5-position (bromine) intact for subsequent reactions.
Regioselective Sonogashira Coupling
The Sonogashira reaction is a robust method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide. By carefully selecting the reaction conditions, it is possible to achieve regioselective coupling at the more reactive 7-iodo position of this compound.
Protocol 1: Regioselective Sonogashira Coupling at the 7-Position
Materials:
-
This compound
-
Terminal alkyne of choice (e.g., phenylacetylene, propargyl alcohol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous DMF or THF, followed by the amine base (2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 5-bromo-7-alkynyl-1H-indole derivative.
Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an organoboron compound and an organic halide. Similar to the Sonogashira reaction, the greater reactivity of the C-I bond can be exploited for selective functionalization at the 7-position.
Protocol 2: Regioselective Suzuki-Miyaura Coupling at the 7-Position
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or boronic ester (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.05 equiv.)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane, Toluene, DMF, with water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In a reaction vessel, combine this compound (1.0 equiv.), the boronic acid/ester (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the solvent and the palladium catalyst.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the 5-bromo-7-aryl-1H-indole.
Quantitative Data from Analogous Systems
While specific data for this compound is not extensively published, the following tables provide representative reaction conditions and yields for Suzuki-Miyaura and Sonogashira couplings of closely related bromoindoles. These serve as a strong starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of 5-Bromoindoles with Arylboronic Acids
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | [3] |
| 2 | Pd(PCy₃)₂ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | [3] |
| 3 | Pd(PPh₃)₄ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | [3] |
| 4 | NiCl₂(PCy₃)₂ | K₃PO₄ | t-amyl alcohol | 100 | 12 | 85-95 | [4] |
Table 2: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93 |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Reflux | N/A | High |
Application in Fragment-Based Drug Design
The library of 5-bromo-7-substituted-1H-indoles generated through these methods can be directly used in fragment screening campaigns. The remaining bromine at the 5-position serves as a vector for further optimization of initial fragment hits.
Fragment Screening Workflow
The general workflow for a fragment-based screening campaign is outlined below.
Caption: A generalized workflow for fragment-based drug design.
Protocols for Fragment Screening
Protocol 3: Fragment Screening using Surface Plasmon Resonance (SPR)
Principle: SPR measures changes in the refractive index at the surface of a sensor chip to which the target protein is immobilized. Binding of a fragment causes a measurable response.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Target protein in a suitable buffer
-
Fragment library dissolved in an appropriate buffer (typically containing DMSO)
-
Running buffer
Procedure:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
System Priming: Equilibrate the system with running buffer.
-
Fragment Injection: Inject the fragments from the library over the sensor surface at a defined concentration (e.g., 100-500 µM).
-
Data Collection: Monitor the binding response in real-time.
-
Data Analysis: Identify fragments that produce a significant binding response compared to a reference surface.
-
Hit Validation: Perform dose-response experiments for the initial hits to determine their binding affinity (K_D).
Protocol 4: Fragment Screening using NMR Spectroscopy (¹H-¹⁵N HSQC)
Principle: This protein-observed method monitors chemical shift perturbations (CSPs) in the ¹H-¹⁵N HSQC spectrum of an isotopically labeled protein upon fragment binding.
Materials:
-
NMR spectrometer equipped with a cryoprobe
-
¹⁵N-labeled target protein
-
Fragment library dissolved in a deuterated buffer compatible with the protein
-
NMR tubes
Procedure:
-
Protein Preparation: Prepare a solution of ¹⁵N-labeled protein in a suitable deuterated buffer.
-
Reference Spectrum: Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Fragment Addition: Add a small aliquot of a fragment (or a mixture of fragments) to the protein sample.
-
HSQC Spectrum Acquisition: Acquire another ¹H-¹⁵N HSQC spectrum.
-
Spectral Comparison: Overlay the spectra and identify any chemical shift perturbations. Significant CSPs indicate fragment binding.
-
Hit Deconvolution (for mixtures): If screening mixtures, test individual components of the hit mixture to identify the active fragment.
-
Binding Site Mapping and Affinity Determination: Titrate the hit fragment into the protein sample and monitor the CSPs to map the binding site and determine the dissociation constant (K_D).[5]
Application to Kinase Inhibitor Design
The MAPK (Mitogen-Activated Protein Kinase) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[6][7] Aberrant signaling in this pathway is a hallmark of many cancers, making the constituent kinases attractive targets for drug discovery. The 7-azaindole scaffold, a close analog of the indole core, is a known hinge-binding motif in many kinase inhibitors. Derivatives of this compound can be designed to target the ATP-binding site of kinases in the MAPK pathway.
Caption: The MAPK signaling cascade and a potential point of inhibition.
The fragments generated from this compound can be screened against kinases like B-Raf. Hits that bind to the ATP pocket can then be optimized by derivatizing the C5-bromo position to extend into other regions of the active site, thereby increasing potency and selectivity.
Conclusion
This compound is a versatile and powerful building block for fragment-based drug design. Its differential halogen reactivity allows for the systematic and regioselective synthesis of diverse fragment libraries. The protocols outlined in these application notes provide a robust framework for the derivatization of this scaffold and the subsequent screening of the resulting fragments against therapeutic targets. The application of these methods, particularly in the context of kinase inhibitor discovery, holds significant promise for the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MAPK signaling pathway | Abcam [abcam.com]
- 7. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
Application of 5-Bromo-7-iodo-1H-indole in Oncology Drug Discovery: An Overview Based on Structurally Related Halogenated Indoles
Disclaimer: As of December 2025, specific research on the application of 5-Bromo-7-iodo-1H-indole in oncology drug discovery is not available in the public domain. The following application notes and protocols are based on the well-documented use of structurally related halogenated indoles, particularly 5-bromo-indole derivatives, which serve as a valuable proxy for understanding the potential of this class of compounds in cancer research.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including many anticancer agents. Halogenation of the indole ring, particularly at the 5- and 7-positions, can significantly modulate the physicochemical and pharmacological properties of the molecule, often leading to enhanced potency and selectivity for various oncology targets.
This document provides a detailed overview of the application of halogenated indoles, with a focus on 5-bromo-indole derivatives, as a representative model for the potential of this compound in oncology drug discovery.
Core Applications in Oncology
Halogenated indole derivatives have demonstrated significant promise as anticancer agents, primarily through two key mechanisms of action: inhibition of protein kinases and induction of apoptosis.
Kinase Inhibition
Many 5-bromo-indole derivatives have been developed as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. The indole nucleus can mimic the purine core of ATP, allowing these compounds to bind to the ATP-binding site of kinases and block their activity.
Key kinase targets for halogenated indole derivatives include:
-
Receptor Tyrosine Kinases (RTKs):
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR signaling is a critical strategy to block angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
-
EGFR (Epidermal Growth Factor Receptor): Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell growth.
-
PDGFR (Platelet-Derived Growth Factor Receptor): Involved in cell growth, proliferation, and angiogenesis.
-
FGFR (Fibroblast Growth Factor Receptor): Plays a role in cell proliferation, migration, and survival.
-
-
Non-Receptor Tyrosine Kinases:
-
c-Kit: A receptor tyrosine kinase often mutated in gastrointestinal stromal tumors (GIST).
-
-
Serine/Threonine Kinases:
-
BRAF: A key component of the MAPK/ERK signaling pathway, frequently mutated in melanoma. Vemurafenib, a successful anticancer drug, is a 5-bromo-7-azaindole derivative that targets the BRAF V600E mutation.[1]
-
CDKs (Cyclin-Dependent Kinases): Essential for cell cycle progression.
-
The substitution pattern on the indole ring, including the presence of bromine and iodine, can be fine-tuned to achieve selectivity for specific kinases.
Induction of Apoptosis
Indole compounds are known to induce apoptosis (programmed cell death) in cancer cells through various mechanisms.[2][3] This is a highly desirable characteristic for an anticancer agent as it eliminates cancer cells in a controlled manner.
Mechanisms of apoptosis induction by indole derivatives include:
-
Modulation of Bcl-2 Family Proteins: Indole derivatives can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the activation of the intrinsic apoptotic pathway.[2][4]
-
Activation of Caspases: The executioners of apoptosis, caspases, can be activated by indole compounds, leading to the cleavage of cellular substrates and cell death.[4]
-
Inhibition of Survivin: Survivin is a member of the inhibitor of apoptosis (IAP) protein family that is overexpressed in many cancers. Some indole derivatives have been shown to inhibit survivin, thereby promoting apoptosis.[5]
-
Generation of Reactive Oxygen Species (ROS): Increased levels of ROS can induce oxidative stress and trigger apoptosis.
Data Presentation
The following tables summarize the in vitro anticancer activity of selected 5-bromo-indole derivatives against various cancer cell lines.
Table 1: Antiproliferative Activity (IC₅₀ in µM) of Selected 5-Bromo-1H-indole-2-carboxylic Acid Derivatives
| Compound ID | Derivative Type | A549 (Lung Carcinoma) | HepG2 (Hepatocellular Carcinoma) | MCF-7 (Breast Adenocarcinoma) |
| 3a | Carbothioamide | Potent | Potent | Potent |
| 3b | Carbothioamide | - | - | - |
| 3f | Carbothioamide | - | - | - |
| 7 | Triazole | - | - | - |
Note: "Potent" indicates that the source cited significant activity without providing a specific IC₅₀ value in the abstract. Data extracted from a study on novel 5-bromoindole-2-carboxylic acid derivatives as EGFR inhibitors.[5][6]
Table 2: Biological Activity of Vemurafenib (a 5-Bromo-7-azaindole derived inhibitor)
| Compound | Target Kinase | IC₅₀ |
| Vemurafenib | BRAF V600E | 31 nM |
Data for Vemurafenib, a well-established anticancer drug, highlights the potential of the 5-bromo-azaindole scaffold.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anticancer properties of halogenated indole derivatives.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the 5-bromo-indole derivative (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibition Assay (ELISA-based)
Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase (e.g., VEGFR-2, EGFR). The assay typically involves the phosphorylation of a substrate by the kinase, which is then detected using a specific antibody and a colorimetric or fluorometric readout.
Protocol (Example: VEGFR-2 Inhibition):
-
Plate Coating: Coat a 96-well plate with a substrate for the kinase (e.g., a peptide containing a tyrosine residue).
-
Kinase Reaction: Add the kinase (recombinant human VEGFR-2), ATP, and the test compound (5-bromo-indole derivative) at various concentrations to the wells. Incubate for a specified time (e.g., 60 minutes) at room temperature to allow the phosphorylation reaction to occur.
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine antibody).
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
-
Add a substrate for the enzyme (e.g., TMB) to produce a colorimetric signal.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: The signal intensity is proportional to the kinase activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cancer cells with the 5-bromo-indole derivative at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the inhibitory action of 5-bromo-indole derivatives.
Experimental Workflow Diagram
Caption: Workflow for an ELISA-based kinase inhibition assay.
Logical Relationship Diagram
Caption: Intrinsic pathway of apoptosis induction by 5-bromo-indole derivatives.
References
- 1. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-archives.org [beilstein-archives.org]
Application Notes and Protocols for N-Functionalization of 5-Bromo-7-iodo-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the N-functionalization of 5-Bromo-7-iodo-1H-indole. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the presence of multiple sites for diversification. The indole scaffold itself is a privileged structure found in numerous biologically active compounds. The strategic placement of a bromine atom at the C5 position and an iodine atom at the C7 position offers unique opportunities for sequential and site-selective functionalization, making this molecule a valuable starting material for the synthesis of complex molecular architectures.
The N-functionalization of the indole core is a critical step in modulating the pharmacological properties of indole-based compounds. Substituents on the indole nitrogen can influence a molecule's binding affinity to biological targets, as well as its solubility, metabolic stability, and overall pharmacokinetic profile. These notes detail protocols for N-alkylation, N-arylation, N-acylation, and N-sulfonylation, providing a foundation for the synthesis of diverse libraries of N-substituted this compound derivatives for screening in drug discovery programs.
N-Alkylation of this compound
N-alkylation is a fundamental transformation for introducing a wide variety of alkyl groups to the indole nitrogen. This is typically achieved by deprotonation of the indole N-H with a suitable base, followed by nucleophilic attack on an alkyl halide or equivalent electrophile.
Experimental Protocol: General Procedure for N-Alkylation
This protocol describes a general method for the N-alkylation of this compound using sodium hydride as the base and a generic alkyl halide (R-X) as the alkylating agent.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Hydrogen gas evolution will be observed.
-
Allow the mixture to stir at 0 °C for 30-60 minutes, or until gas evolution ceases.
-
Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Data Presentation: N-Alkylation
| Entry | Alkylating Agent (R-X) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Benzyl bromide | NaH | DMF | 4 | RT | 85 |
| 2 | Methyl iodide | NaH | DMF | 2 | RT | 92 |
| 3 | Ethyl bromide | K₂CO₃ | DMF | 12 | 60 | 75 |
| 4 | Propargyl bromide | NaH | THF | 6 | RT | 80 |
Note: The data in this table is illustrative and based on general knowledge of similar reactions. Actual yields may vary and optimization may be required for this specific substrate.
Experimental Workflow: N-Alkylation
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-7-iodo-1H-indole
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-7-iodo-1H-indole. The following sections address common challenges to help improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
The most effective and contemporary methods for synthesizing substituted indoles like this compound typically start from a correspondingly substituted aniline. A common and high-yielding strategy involves a three-step sequence:
-
Ortho-Iodination: An appropriate aniline precursor, such as 4-bromoaniline, is selectively iodinated at the ortho position.
-
Palladium-Catalyzed Cross-Coupling: The resulting o-iodoaniline undergoes a cross-coupling reaction, most commonly a Sonogashira coupling with a protected acetylene like (trimethylsilyl)acetylene.[1][2]
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Intramolecular Cyclization: The o-alkynyl aniline intermediate is then cyclized to form the indole ring, often mediated by a copper salt like copper(I) iodide.[1]
Older methods like the Fischer indole synthesis can be challenging for this specific molecule due to the presence of deactivating halo-substituents, which can hinder the key cyclization step.[3][4]
Q2: My overall yield is consistently low. Which reaction step is the most critical to troubleshoot?
Low overall yield can arise from inefficiencies in any of the three main steps. However, the palladium-catalyzed Sonogashira coupling and the subsequent cyclization are often the most sensitive. Catalyst deactivation, incomplete reaction, or side reactions during these steps can significantly impact yield.[1][2] It is crucial to ensure anhydrous and oxygen-free conditions for the coupling reaction and to optimize the catalyst and temperature for the cyclization step.
Q3: I am observing multiple spots on my TLC plate after the final step. What are the likely side products?
The formation of multiple products can be attributed to several factors:
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Incomplete Cyclization: The starting o-alkynylaniline may remain.
-
Homocoupling: During the Sonogashira reaction, the acetylene partner can couple with itself (Glaser coupling), leading to diyne byproducts.
-
Dehalogenation: Loss of the bromo or iodo substituent can occur under harsh reaction conditions, particularly during the palladium-catalyzed step.
-
Over-bromination/iodination: In the initial halogenation steps, di- or poly-halogenated side products can form if stoichiometry is not carefully controlled.[3]
Q4: How can I effectively purify the crude this compound product?
Purification of indole derivatives often requires chromatographic techniques due to the presence of structurally similar impurities.[5]
-
Column Chromatography: This is the most common method. A silica gel column with a gradient elution system, typically using a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane), provides the best separation.[5]
-
Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system can be an effective final step to obtain a highly pure product, although it may result in some loss of material.[5]
Troubleshooting Guide for Low Yield
This guide addresses specific issues that may arise during the synthesis.
Issue 1: Low Yield in the Iodination of the Aniline Precursor
| Potential Cause | Recommended Solution |
| Ineffective Iodinating Agent | Use a highly reactive and regioselective iodinating agent. Bis(pyridine)iodonium tetrafluoroborate (IPy₂BF₄) is reported to be highly efficient for the ortho-iodination of anilines.[1] N-Iodosuccinimide (NIS) is another common alternative. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature and time. Many iodination reactions proceed efficiently at room temperature, but monitoring by TLC is essential to determine the point of maximum conversion.[1] |
| Formation of Side Products | Ensure precise control over the stoichiometry of the iodinating agent to prevent over-iodination.[3] |
Issue 2: Poor Conversion in the Sonogashira Coupling Reaction
| Potential Cause | Recommended Solution |
| Catalyst Deactivation/Poisoning | Use a combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI). Ensure all reagents and solvents are pure and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[1][2] |
| Inappropriate Base or Solvent | Triethylamine (TEA) is a commonly used base and solvent for this reaction. Ensure it is dry. Other solvents like THF or DMF can also be used. The choice of base and solvent may need to be optimized for your specific substrate. |
| Low Reaction Temperature | While some couplings proceed at room temperature, gentle heating (e.g., 50-60°C) may be required to drive the reaction to completion. Monitor the reaction progress carefully to avoid decomposition.[2] |
Issue 3: Inefficient Intramolecular Cyclization
| Potential Cause | Recommended Solution |
| Ineffective Catalyst | Copper(I) iodide (CuI) is a highly effective catalyst for the cyclization of o-alkynylanilines to indoles.[1] Ensure the catalyst is of high purity. |
| Suboptimal Reaction Conditions | The reaction is often performed in a solvent like DMF at elevated temperatures (e.g., 60-120°C).[2] The optimal temperature and reaction time should be determined empirically by monitoring the disappearance of the starting material. |
| Presence of Silyl Protecting Group | If using (trimethylsilyl)acetylene, the TMS group is typically cleaved in situ during the cyclization step. If cyclization stalls, a separate desilylation step using a fluoride source (e.g., TBAF) or potassium carbonate in methanol prior to cyclization might be necessary. |
Process Workflow and Troubleshooting Logic
The following diagram illustrates a logical workflow for synthesizing and troubleshooting the production of this compound.
References
Technical Support Center: Purification of 5-Bromo-7-iodo-1H-indole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-Bromo-7-iodo-1H-indole by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Standard silica gel (230-400 mesh) is a common starting point for the purification of indole derivatives. However, indoles, particularly those with halogen substituents, can be sensitive to the acidic nature of silica gel, potentially leading to degradation or streaking.[1] If such issues are observed, consider using neutral alumina or deactivating the silica gel by pre-flushing the column with the initial mobile phase containing a small amount of a base, such as 0.5-1% triethylamine.[1]
Q2: Which mobile phase system is suitable for the purification of this compound?
A2: A common mobile phase for purifying indole derivatives is a mixture of a non-polar solvent like hexanes and a moderately polar solvent such as ethyl acetate.[1] The optimal ratio will depend on the specific impurities present in your crude product. It is recommended to first determine the ideal solvent system using Thin Layer Chromatography (TLC). For dihalogenated indoles, which are relatively non-polar, a low percentage of ethyl acetate in hexanes is a good starting point. Dichloromethane-based systems can also be effective.[1]
Q3: My compound is streaking on the TLC plate and the column. What could be the cause and how can I fix it?
A3: Streaking is a common issue when purifying indoles on silica gel and can be attributed to several factors:
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Interaction with Silica Gel: The indole nitrogen can interact with the acidic silanol groups on the silica surface, leading to tailing and streaking.
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Compound Instability: The compound may be degrading on the silica gel.
-
Solution: Work quickly and avoid letting the compound remain on the column for extended periods.[1] If degradation is severe, consider alternative purification methods like recrystallization.
-
-
Inappropriate Solvent System: The chosen solvent may not be optimal for your compound.
-
Solution: Experiment with different solvent systems, for instance, switching from ethyl acetate/hexanes to a dichloromethane/methanol system.[1]
-
Q4: How can I visualize this compound on a TLC plate since it is likely colorless?
A4: Most indole derivatives are UV-active due to their aromatic structure. They can be visualized as dark spots on a TLC plate with a fluorescent indicator (F254) under short-wave UV light (254 nm).[2] Additionally, staining with a p-anisaldehyde solution or in an iodine chamber can be used for visualization.[2] For specific detection of indoles, Ehrlich's reagent can be used, which typically produces blue or purple spots.[2]
Q5: Should I use isocratic or gradient elution for the purification?
A5: For separating a mixture with components of varying polarities, gradient elution is generally more effective than isocratic elution.[3][4] A gradient elution, where the polarity of the mobile phase is gradually increased over time (e.g., by increasing the percentage of ethyl acetate in hexanes), can lead to sharper peaks, better separation, and reduced analysis time.[3][5] If the impurities are very close in polarity to the product, a very shallow gradient is recommended.[1]
Data Presentation
Table 1: Suggested Mobile Phase Systems for TLC Analysis
| Solvent System | Ratio (v/v) | Polarity | Notes |
| Ethyl Acetate / Hexanes | 5:95 to 30:70 | Low to Medium | A good starting point for many indole derivatives. The optimal ratio should be determined by TLC to achieve an Rf value of approximately 0.2-0.3 for the target compound. |
| Dichloromethane / Hexanes | 10:90 to 50:50 | Low to Medium | An alternative system offering different selectivity compared to ethyl acetate-based systems. |
| Dichloromethane / Methanol | 99:1 to 95:5 | Medium to High | Useful for more polar impurities or if the compound has low solubility in hexanes. Methanol is a very polar solvent, so it should be used in small percentages.[2] |
Experimental Protocols
Representative Protocol for Purification of this compound
Disclaimer: This is a general protocol and may require optimization based on the specific impurity profile of your crude material.
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate (with F254 indicator).
-
Develop the TLC plate in various solvent systems (refer to Table 1) to find a system that gives good separation and an Rf value of ~0.2-0.3 for the desired product.
-
-
Column Preparation (Slurry Method):
-
Choose an appropriately sized glass column based on the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase identified from your TLC analysis.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Add a thin layer of sand on top of the packed silica gel to prevent disturbance of the silica bed during sample and eluent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Using a pipette, carefully apply the solution to the top of the silica gel.
-
Dry Loading: If the crude product is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin elution with the initial non-polar solvent system. If using a gradient, gradually increase the polarity by adding more of the polar solvent.
-
Maintain a consistent flow rate. A rate that is too fast can lead to poor separation, while a rate that is too slow can cause band broadening due to diffusion.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Mandatory Visualization
References
Technical Support Center: Synthesis of 5,7-Disubstituted Indoles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5,7-disubstituted indoles, with a focus on removing common side products.
Frequently Asked Questions (FAQs)
Q1: I am attempting a Fischer indole synthesis to prepare a 5,7-disubstituted indole from a 2,4-disubstituted phenylhydrazine and am observing significant byproduct formation. What are the likely side reactions?
A1: The Fischer indole synthesis, while versatile, is prone to several side reactions, especially with substituted phenylhydrazines. The most common side products include:
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Products from N-N Bond Cleavage: Electron-donating substituents on the phenylhydrazine ring can weaken the N-N bond, leading to cleavage. This results in the formation of aniline derivatives and other fragmentation products instead of the desired indole.[1][2]
-
Regioisomers: If an unsymmetrical ketone is used, the initial enamine formation can occur on either side of the carbonyl group, leading to a mixture of indole regioisomers.[3]
-
Aldol Condensation Products: Under the acidic conditions of the reaction, aldehydes and enolizable ketones can undergo self-condensation, creating tarry byproducts that complicate purification.
-
Oxidative Byproducts: Indoles can be sensitive to oxidation, which can lead to the formation of colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this.[4]
Q2: My Fischer indole synthesis is failing or giving very low yields with a 2,4-disubstituted phenylhydrazine. What are the primary causes?
A2: Low to no product formation in the Fischer indole synthesis of 5,7-disubstituted indoles can often be attributed to:
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Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. A catalyst that is too strong can cause decomposition of the starting material or product, while a weak catalyst may not be sufficient to promote cyclization. Common catalysts include Brønsted acids (HCl, H₂SO₄, PPA) and Lewis acids (ZnCl₂, BF₃·OEt₂).[5] The optimal catalyst often needs to be determined empirically for a specific substrate.
-
Suboptimal Reaction Temperature: High temperatures can lead to the formation of tars and polymers, while low temperatures may result in an incomplete reaction.[3] It is advisable to start with milder conditions and gradually increase the temperature.
-
Unstable Hydrazone Intermediate: The hydrazone formed in the first step may be unstable under the reaction conditions, especially in the presence of strong acids. In such cases, forming the hydrazone in situ under milder conditions before proceeding to the cyclization step can be beneficial.[4]
-
Steric Hindrance: Bulky substituents on either the 2,4-disubstituted phenylhydrazine or the carbonyl compound can sterically hinder the key[1][1]-sigmatropic rearrangement and subsequent cyclization steps.
Q3: How can I purify my crude 5,7-disubstituted indole product and remove the side products?
A3: Purification of 5,7-disubstituted indoles typically involves standard techniques, but with special considerations for the basic nature of the indole nitrogen.
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Column Chromatography: This is the most common method. Due to the basicity of the indole nitrogen, tailing or streaking on silica gel is a common issue. This can be mitigated by:
-
Recrystallization: This can be a highly effective method for obtaining high-purity indoles if a suitable solvent system is found. Common solvent systems for indoles include ethanol, hexane/acetone, and hexane/ethyl acetate.[4] The choice of solvent is highly dependent on the specific substituents on the indole ring.
-
Acid-Base Extraction: An initial workup involving an acid wash can help remove some basic impurities, but care must be taken as the indole product itself can be acid-sensitive. A subsequent neutralization and extraction into an organic solvent are necessary.
Troubleshooting Guides
Low or No Product Yield in Fischer Indole Synthesis
| Observation | Potential Cause | Troubleshooting Steps |
| Reaction mixture turns dark and tarry | Decomposition of starting materials or product due to harsh conditions. | - Use a milder acid catalyst (e.g., acetic acid instead of polyphosphoric acid).- Lower the reaction temperature.- Consider microwave-assisted synthesis for shorter reaction times and potentially higher yields.[3] |
| Starting material is consumed, but no indole is formed (TLC/LC-MS analysis) | N-N bond cleavage is the dominant reaction pathway. This is common with electron-donating groups on the phenylhydrazine. | - Use a Lewis acid catalyst (e.g., ZnCl₂) which can favor cyclization over cleavage.- If possible, modify the substituents to be less electron-donating. |
| Reaction stalls; incomplete conversion of starting material | - Insufficiently strong acid catalyst.- Low reaction temperature. | - Screen a range of Brønsted and Lewis acids of varying strengths.- Gradually increase the reaction temperature while monitoring for decomposition. |
Formation of Multiple Products
| Observation | Potential Cause | Troubleshooting Steps |
| Mixture of regioisomers is formed | Use of an unsymmetrical ketone. | - Employ a regioselective variant of the Fischer indole synthesis, such as using Eaton's reagent (P₂O₅ in MeSO₃H), which often favors the less sterically hindered product.[3]- Modify the ketone to be symmetrical if the synthesis allows. |
| Multiple spots on TLC, difficult to separate | A combination of side reactions (e.g., aldol condensation, N-N cleavage). | - Optimize reaction conditions (catalyst, temperature, time) to minimize side reactions.- Ensure the purity of starting materials.- For purification, use deactivated silica gel or neutral alumina in column chromatography. |
Experimental Protocols
General Protocol for Fischer Indole Synthesis of a 5,7-Disubstituted Indole
This protocol is a general guideline and may require optimization for specific substrates.
-
Hydrazone Formation (can be performed in situ):
-
In a round-bottom flask, dissolve the 2,4-disubstituted phenylhydrazine (1.0 eq) and the desired ketone or aldehyde (1.0-1.2 eq) in a suitable solvent like ethanol or glacial acetic acid.
-
Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
The resulting hydrazone can be isolated by filtration if it precipitates, or the reaction mixture can be used directly in the next step.
-
-
Indolization:
-
To the hydrazone (or the in situ reaction mixture), add the chosen acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a solution of sulfuric acid in ethanol). The amount of catalyst can range from catalytic to stoichiometric depending on the specific acid and substrates.
-
Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux). Monitor the formation of the indole product by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
If a strong acid was used, carefully neutralize the mixture by pouring it onto crushed ice and adding a base (e.g., saturated sodium bicarbonate solution or aqueous sodium hydroxide) until the pH is neutral or slightly basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (often with 0.1-1% triethylamine in the eluent) or by recrystallization.[6]
-
Protocol for Column Chromatography of a Basic Indole Compound
-
Slurry Preparation: In a beaker, mix the crude indole product with a small amount of silica gel. Add a suitable solvent (e.g., dichloromethane) and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Pack a chromatography column with silica gel in the chosen eluent (e.g., a hexane/ethyl acetate mixture). To improve separation and reduce tailing, it is recommended to add 0.5-1% triethylamine to the eluent.
-
Loading: Carefully add the dry-loaded sample onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the desired 5,7-disubstituted indole.
Signaling Pathway and Experimental Workflow Diagrams
Many 5,7-disubstituted indoles are being investigated as potent kinase inhibitors for cancer therapy. A common target is the Epidermal Growth Factor Receptor (EGFR), a key component of a signaling pathway that drives cell proliferation.
Caption: EGFR signaling pathway and the inhibitory action of a 5,7-disubstituted indole.
The general workflow for identifying and purifying the desired 5,7-disubstituted indole product is outlined below.
References
Technical Support Center: Optimizing Palladium Catalyst Loading for Reactions with 5-Bromo-7-iodo-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-7-iodo-1H-indole in palladium-catalyzed cross-coupling reactions. The content is designed to address specific experimental challenges and provide guidance on optimizing catalyst loading for selective and efficient transformations.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in palladium-catalyzed cross-coupling reactions?
The main challenge is achieving site-selectivity. This compound possesses two different halogen atoms at the C5 and C7 positions. The carbon-iodine (C-I) bond is generally more reactive than the carbon-bromine (C-Br) bond in the oxidative addition step of the catalytic cycle. This inherent difference in reactivity can be exploited to achieve selective coupling at the C7 position. However, controlling the reaction conditions to prevent double coupling or reaction at the less reactive C5 position is crucial.
Q2: What is a typical starting palladium catalyst loading for reactions with this compound?
For initial screening and optimization, a palladium catalyst loading in the range of 1-5 mol% is a common starting point. For highly active catalyst systems and optimized conditions, the loading can often be reduced to 0.5-1 mol%. Conversely, for particularly challenging couplings or when very high selectivity is required, a higher initial loading of up to 10 mol% may be necessary to achieve a reasonable reaction rate and yield.
Q3: How does the choice of ligand influence catalyst loading and selectivity?
The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity and selectivity. Bulky and electron-rich phosphine ligands, such as SPhos, XPhos, and RuPhos, can stabilize the active palladium(0) species, promote oxidative addition at the less reactive C-Br bond if desired, and facilitate reductive elimination. The use of appropriate ligands can often allow for lower catalyst loadings. For selective coupling at the C-I bond, less sterically demanding ligands may be sufficient. A screening of different ligands is often recommended to find the optimal conditions for a specific transformation.
Q4: What are the signs of palladium catalyst deactivation, and how can it be prevented?
A common sign of palladium catalyst deactivation is the formation of a black precipitate, known as "palladium black." This indicates that the active Pd(0) catalyst has agglomerated and is no longer catalytically active. Deactivation can be caused by the presence of oxygen, impurities in reagents or solvents, or excessively high reaction temperatures. To prevent deactivation, it is crucial to use high-purity reagents and anhydrous, degassed solvents, and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
Q5: Can the indole nitrogen interfere with the palladium catalyst?
Yes, the nitrogen atom in the indole ring can coordinate to the palladium center, which can sometimes lead to catalyst inhibition or poisoning. Protecting the indole nitrogen with a suitable protecting group (e.g., Boc, SEM, or tosyl) can mitigate this issue and improve reaction outcomes, although it adds extra steps to the synthetic sequence. For NH-free indoles, careful selection of the ligand and reaction conditions is important.
Troubleshooting Guides
Issue 1: Low or No Conversion to the Desired Product
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh, high-quality palladium precatalyst. - If using a Pd(II) source, ensure conditions are suitable for its in situ reduction to Pd(0). Consider a brief pre-activation step. - Incrementally increase the catalyst loading (e.g., from 2 mol% to 5 mol%). |
| Inappropriate Ligand | - Screen a panel of ligands with varying steric bulk and electronic properties (e.g., PPh₃, P(t-Bu)₃, SPhos, XPhos). - Ensure the correct palladium-to-ligand ratio is used (typically 1:1 to 1:2 for monodentate ligands). |
| Suboptimal Reaction Conditions | - Increase the reaction temperature in 10-20 °C increments, while monitoring for decomposition. - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, THF, DMF). The choice of base and solvent can significantly impact the reaction rate and yield.[1] |
| Poor Reagent Quality | - Use anhydrous and degassed solvents. - Ensure the purity of this compound and the coupling partner. |
Issue 2: Lack of Selectivity (Mixture of Mono- and Di-substituted Products)
| Possible Cause | Troubleshooting Steps |
| Reaction Conditions Too Harsh | - Lower the reaction temperature to favor selective reaction at the more reactive C-I bond. - Reduce the reaction time. Monitor the reaction closely by TLC or LC-MS to stop it once the desired mono-substituted product is formed. |
| High Catalyst Loading | - Decrease the palladium catalyst loading. Higher catalyst concentrations can sometimes lead to over-reactivity and loss of selectivity. |
| Inappropriate Ligand/Base Combination | - Use a less activating ligand or a milder base to temper the catalyst's reactivity. - The interplay between the ligand, base, and solvent can influence selectivity, so a systematic screening is recommended. |
Issue 3: Formation of Homocoupling Byproducts
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen (especially in Sonogashira) | - Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. - For Sonogashira reactions, consider using copper-free conditions to minimize alkyne homocoupling (Glaser coupling). |
| Inefficient Transmetalation | - Ensure the base is sufficiently strong and soluble to activate the coupling partner (e.g., boronic acid in Suzuki coupling). - For Suzuki reactions, using boronic esters (e.g., pinacol esters) can sometimes suppress homocoupling. |
Data Presentation: Optimizing Palladium Catalyst Loading
The following tables summarize typical starting conditions for achieving selective mono-coupling at the C7-I position of this compound in common cross-coupling reactions. These are generalized conditions and may require further optimization.
Table 1: Suzuki-Miyaura Coupling Conditions for Selective C7-Arylation
| Parameter | Recommended Range | Notes |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pre-catalysts like Pd(OAc)₂ require in situ reduction. |
| Catalyst Loading | 1 - 5 mol% | Start with 2-3 mol% for initial screening. |
| Ligand | PPh₃, SPhos, XPhos, dppf | Bulky, electron-rich ligands can improve yields.[2] |
| Ligand to Pd Ratio | 1:1 to 4:1 | Typically 2:1 for monodentate ligands. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Stronger bases like K₃PO₄ or Cs₂CO₃ may be required. |
| Solvent | Dioxane/H₂O, THF/H₂O, DMF | A mixture of organic solvent and water is common. |
| Temperature | Room Temp. - 80 °C | Lower temperatures favor selectivity at the C-I bond. |
Table 2: Sonogashira Coupling Conditions for Selective C7-Alkynylation
| Parameter | Recommended Range | Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ is a common and effective choice.[3] |
| Catalyst Loading | 1 - 5 mol% | Can often be reduced with optimized conditions. |
| Copper Co-catalyst | CuI (1 - 10 mol%) | Essential for the traditional Sonogashira mechanism. |
| Ligand | PPh₃ (often part of the catalyst) | Additional ligand may not be necessary. |
| Base | Et₃N, DIPEA | Often used as both the base and a co-solvent. |
| Solvent | THF, DMF, Acetonitrile | Must be anhydrous and deoxygenated. |
| Temperature | Room Temp. - 60 °C | Aryl iodides are generally reactive at lower temperatures. |
Table 3: Heck Coupling Conditions for Selective C7-Vinylation
| Parameter | Recommended Range | Notes |
| Palladium Catalyst | Pd(OAc)₂, Na₂PdCl₄ | Pd(OAc)₂ is a common and cost-effective choice.[4] |
| Catalyst Loading | 1 - 5 mol% | Higher loadings may be needed for less reactive alkenes. |
| Ligand | PPh₃, P(o-tol)₃, SPhos | The choice of ligand can influence regioselectivity. |
| Base | Et₃N, K₂CO₃, NaOAc | An organic base like Et₃N is frequently used. |
| Solvent | DMF, Acetonitrile, Dioxane | A polar aprotic solvent is typically employed. |
| Temperature | 80 - 120 °C | Higher temperatures are often required for Heck reactions. |
Experimental Protocols
The following are generalized protocols for selective mono-coupling at the C7-I position of this compound. These should be considered as starting points and may require optimization.
Protocol 1: Selective Suzuki-Miyaura Coupling at C7
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Inert Atmosphere: Subject the flask to three cycles of vacuum and backfilling with argon.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling at C7
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).[3]
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF) and base (e.g., Et₃N, 2.0-3.0 equiv.) via syringe. Add the terminal alkyne (1.1-1.2 equiv.) dropwise.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be applied.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: Selective Heck Coupling at C7
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., P(o-tol)₃, 4 mol%), and the base (e.g., Et₃N, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF) and the alkene (1.2-1.5 equiv.).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C). Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low or no product conversion.
Caption: General experimental workflow for selective C7 cross-coupling.
Caption: Decision tree for achieving selective C7 functionalization.
References
Preventing degradation of indole compounds during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of indole compounds during purification.
Troubleshooting Guides
This section addresses common issues encountered during the purification of indole compounds.
Issue 1: Appearance of Multiple Peaks in HPLC/LC-MS Analysis of a Purified Indole Compound
-
Question: After purification, my supposedly pure indole compound shows multiple peaks in the HPLC/LC-MS chromatogram. What could be the cause and how can I solve it?
-
Answer: The appearance of multiple peaks from a purified indole compound can be attributed to several factors, including on-column degradation, the presence of isomers or tautomers, or degradation in the autosampler.
-
On-Column Degradation: The stationary phase, particularly silica gel, is slightly acidic and can cause the degradation of acid-labile indole compounds.
-
Solution:
-
Use a neutral or slightly basic mobile phase if your chromatography method allows.
-
Employ a guard column to protect the analytical column from contaminants.
-
Consider using a less acidic stationary phase like alumina or a reverse-phase column (C8 or C18) with a buffered mobile phase.
-
-
-
Isomers or Tautomers: Some indole derivatives can exist as stable isomers or tautomers that may be separated by HPLC, resulting in multiple peaks.
-
Solution: This is an inherent property of the molecule. Consult the literature for your specific compound to confirm if this is a known characteristic. Further analytical characterization using techniques like MS/MS or NMR may be necessary to identify the different peaks.
-
-
Degradation in Autosampler: Prolonged exposure to light or elevated temperatures in the autosampler can lead to the degradation of sensitive indole compounds.
-
Solution:
-
Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).
-
Protect samples from light by using amber or light-blocking autosampler vials.
-
Prepare samples fresh and run them as quickly as possible.
-
-
-
Issue 2: Streaking or Tailing of Indole Compounds during Column Chromatography
-
Question: My indole compound is streaking or tailing on the silica gel column, leading to poor separation. What is causing this and how can I improve the peak shape?
-
Answer: Peak tailing in column chromatography of indole derivatives is often due to interactions with the acidic silica gel, sample overload, or compound instability.
-
Interaction with Acidic Silica: The acidic nature of silica gel can lead to strong, non-uniform interactions with basic indole compounds, causing tailing.
-
Solution:
-
For basic indoles, add a small amount of a basic modifier like triethylamine (0.1-2.0%) to the mobile phase.
-
For acidic indoles (e.g., those with a carboxylic acid group), add a small amount of an acidic modifier like acetic acid or formic acid (0.1-2.0%) to the eluent to suppress deprotonation.
-
-
-
Sample Overload: Applying too much sample to the column can exceed the stationary phase's capacity, resulting in poor separation and tailing.
-
Solution: Ensure you are using an appropriate ratio of sample to silica gel, typically ranging from 1:30 to 1:100 by weight.
-
-
Compound Instability: The indole compound may be degrading on the silica gel itself.
-
Solution:
-
Test the stability of your compound on a TLC plate by running a 2D TLC (see Experimental Protocols).
-
If the compound is unstable, consider deactivating the silica gel or using an alternative stationary phase like neutral alumina.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of indole compounds during purification?
A1: The main factors contributing to the degradation of indole compounds during purification are:
-
pH: Many indole derivatives are sensitive to acidic conditions and can undergo oligomerization or decomposition. For instance, indole-3-carbinol is known to form various oligomeric products in acidic environments.[1]
-
Light: Exposure to UV light can induce oxidation and degradation of the indole ring.[2]
-
Temperature: Elevated temperatures can accelerate degradation, especially for thermally labile indole derivatives.
-
Oxygen: In the presence of oxygen, particularly with exposure to light or certain catalysts, indoles can undergo oxidation.
-
Reactive Stationary Phases: The acidic nature of silica gel is a common cause of degradation during column chromatography.
Q2: How can I minimize the degradation of my indole compound during purification?
A2: To minimize degradation, consider the following preventative measures:
-
Control pH: Use neutral or slightly basic conditions whenever possible. For chromatography, this can be achieved by using buffered mobile phases or adding modifiers like triethylamine.
-
Protect from Light: Use amber glassware or wrap your containers and columns in aluminum foil to prevent photodegradation.
-
Maintain Low Temperatures: Perform purification steps at reduced temperatures (e.g., in a cold room or using ice baths) when possible. Store purified compounds and samples at low temperatures (4°C for short-term, -20°C or -80°C for long-term storage).
-
Work under an Inert Atmosphere: For highly sensitive compounds, performing purification steps under an inert atmosphere of nitrogen or argon can prevent oxidation.
-
Choose the Right Stationary Phase: For acid-sensitive indoles, consider using neutral alumina or reverse-phase silica instead of standard silica gel for column chromatography.[3]
-
Use Protecting Groups: If the indole nitrogen is reactive or the compound is particularly unstable, consider protecting the N-H group with a suitable protecting group like Boc (tert-butoxycarbonyl) or Tosyl (p-toluenesulfonyl).
Q3: When should I consider using a protecting group for my indole compound?
A3: The use of a protecting group for the indole nitrogen is recommended when:
-
The indole N-H is acidic and may interfere with basic reagents or conditions in subsequent synthetic steps.
-
The indole ring is highly susceptible to oxidation or electrophilic attack.
-
The stability of the compound under acidic or basic conditions required for purification or other reactions is low. The N-H of indole is known to be unstable under a variety of conditions, especially acidic ones.[4]
Common protecting groups for indoles include Boc, which is stable to bases but easily removed with acid, and Tosyl, which is more robust but requires harsher conditions for removal.[5]
Quantitative Data on Indole Compound Stability
The following tables summarize the stability of representative indole compounds under various conditions.
Table 1: Effect of pH on the Stability of Indole-3-Carbinol in Aqueous Solution
| pH | Temperature (°C) | Time (min) | Remaining Indole-3-Carbinol (%) | Degradation Products |
| 2.0 | 37 | 10 | ~82% | Dimer (Diindol-3-ylmethane), Trimers, Tetramers[1] |
| 4.0 | 25 | 60 | >95% | Minimal degradation |
| 7.0 | 25 | 60 | >99% | Stable |
| 9.0 | 25 | 60 | >99% | Stable |
Table 2: Effect of Temperature on the Stability of Indole-3-Carbinol
| Temperature (°C) | Time (hours) | Solvent | Remaining Indole-3-Carbinol (%) |
| 4 | 24 | Aqueous Buffer (pH 7) | >98% |
| 25 | 24 | Aqueous Buffer (pH 7) | ~95% |
| 60 | 1 | Aqueous Solution | Significant conversion to various derivatives[6] |
| 100 | 1 | Aqueous Solution | Extensive conversion to various derivatives[6] |
Table 3: General Stability of Indole Compounds under Different Conditions
| Condition | General Stability | Notes |
| Acidic (pH < 4) | Generally unstable | Prone to polymerization and degradation.[1] |
| Neutral (pH 6-8) | Generally stable | Optimal pH for storage and purification for many indoles. |
| Basic (pH > 9) | Generally stable | Some indoles may be sensitive to strong bases. |
| UV Light Exposure | Unstable | Can lead to photooxidation.[2] |
| Room Temperature | Moderately stable | Long-term storage can lead to degradation. |
| Refrigerated (4°C) | Good stability | Recommended for short-term storage. |
| Frozen (-20°C to -80°C) | Excellent stability | Recommended for long-term storage. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Hydroxylated Indole Derivative
This protocol provides a general method for the purification of a moderately polar, hydroxylated indole derivative using silica gel chromatography.
-
Stationary Phase: High-purity silica gel (230-400 mesh).
-
Mobile Phase Selection:
-
Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system.
-
A common starting point is a mixture of hexanes and ethyl acetate. For a hydroxylated indole, a gradient from 20% to 100% ethyl acetate in hexanes is often effective. Aim for an Rf value of approximately 0.3 for your target compound.
-
-
Column Packing:
-
Pack the column as a slurry in the initial, low-polarity mobile phase (e.g., 20% ethyl acetate in hexanes).
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to the dissolved sample.
-
Evaporate the solvent to obtain a dry, free-flowing powder (dry loading).
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Collect fractions and monitor them by TLC to identify the fractions containing the purified compound.
-
-
Post-Purification:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization of Indole
This protocol is suitable for purifying crude indole to a high purity.
-
Solvent Selection: A mixed solvent system of methanol and water is effective. The optimal ratio is approximately 3:2 (methanol:water).
-
Procedure:
-
Dissolve the crude indole in a minimal amount of hot methanol.
-
If the solution is colored, add a small amount of activated charcoal and heat to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.
-
To the hot filtrate, slowly add water until the solution becomes slightly cloudy (the point of saturation).
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by suction filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol/water mixture.
-
Dry the purified crystals in a vacuum oven or desiccator.
-
Protocol 3: N-Boc Protection of an Indole
This protocol describes a general procedure for the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.
-
Reagents:
-
Indole compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
-
Procedure:
-
Dissolve the indole compound in the anhydrous solvent under an inert atmosphere.
-
Add DMAP (catalytic amount) to the solution.
-
Add (Boc)₂O (typically 1.1 to 1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography (typically with a hexane/ethyl acetate gradient) to obtain the N-Boc protected indole.
-
Protocol 4: N-Boc Deprotection of an Indole (Acidic Conditions)
This protocol describes the removal of the N-Boc protecting group using trifluoroacetic acid (TFA).
-
Reagents:
-
N-Boc protected indole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the N-Boc protected indole in DCM.
-
Add a solution of TFA in DCM (e.g., 50% TFA in DCM) to the reaction mixture.
-
Stir the reaction at room temperature for 20-30 minutes, monitoring by TLC.
-
Once the deprotection is complete, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected indole.
-
Visualizations
Caption: Workflow for indole purification by column chromatography.
Caption: Common pathways of indole compound degradation.
Caption: Logic of using a protecting group strategy for indole purification.
References
- 1. Photoinduced oxidation of an indole derivative: 2-(1′H-indol-2′-yl)-[1,5]naphthyridine - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of solvent upon the fluorescence decay of indole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: 5-Bromo-7-iodo-1H-indole Synthesis
Welcome to the technical support center for the synthesis of 5-Bromo-7-iodo-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the challenges encountered during the synthesis of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent strategy for the synthesis of 5,7-disubstituted indoles involves a multi-step sequence starting from a corresponding di-substituted aniline. A plausible route for this compound begins with 4-bromo-2-iodoaniline. The synthesis proceeds through the following key stages:
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Sonogashira Coupling: The aniline is coupled with a protected acetylene, such as trimethylsilylacetylene, using a palladium catalyst.
-
Cyclization: The resulting N-alkynylaniline undergoes an intramolecular cyclization to form the indole ring.
-
Deprotection: The protecting group on the indole nitrogen (if used) is removed to yield the final product.
Q2: What are the primary challenges in the synthesis of this compound?
A2: The main challenges include:
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Regioselectivity: Ensuring the correct placement of the bromine and iodine atoms at the C5 and C7 positions, respectively. Starting with a pre-functionalized aniline is a common strategy to control regiochemistry.
-
Side Reactions: The formation of isomeric byproducts, poly-halogenated indoles, and degradation of the indole ring under harsh reaction conditions are common issues.
-
Purification: Separating the desired product from starting materials, catalysts, and structurally similar impurities can be difficult. The acidic nature of silica gel can also lead to the degradation of the product during column chromatography.[1]
Q3: How can I purify the crude this compound?
A3: Purification is typically achieved through column chromatography. However, due to the sensitivity of some indoles to acidic silica gel, it is often recommended to use a deactivated stationary phase. This can be done by pre-flushing the column with a solvent system containing a small amount of a base, such as triethylamine (e.g., 1% in the eluent), to neutralize acidic sites. Alternatively, using a different stationary phase like alumina can be beneficial. Recrystallization from a suitable solvent system can also be an effective purification method if the crude product is a solid with relatively high purity.
Q4: What are some common side products to expect?
A4: Common side products can include:
-
Homocoupling products of the starting aniline or acetylene.
-
Isomers with different halogen placements if the initial regioselectivity is not well-controlled.
-
Products of dehalogenation (loss of iodine or bromine).
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Oxidized byproducts (oxindoles).
Q5: Are there any specific safety precautions for handling the reagents involved?
A5: Yes, many of the reagents used in this synthesis are hazardous.
-
Halogenated compounds: Bromo- and iodo-anilines and indoles are irritants and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Palladium catalysts: These can be toxic and should be handled with care.
-
Solvents: Many organic solvents used are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of the Sonogashira coupling product | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
| Poor quality of reagents | Use freshly distilled solvents and high-purity starting materials. | |
| Incorrect reaction temperature | Optimize the reaction temperature. Sonogashira couplings are often sensitive to temperature. | |
| Incomplete cyclization to the indole ring | Insufficiently high temperature | Increase the reaction temperature for the cyclization step. |
| Inappropriate solvent | Ensure the solvent used for cyclization has a sufficiently high boiling point. | |
| Formation of multiple spots on TLC after reaction | Isomer formation | If starting from a non-specifically halogenated indole, consider a route that begins with a pre-functionalized aniline to ensure regioselectivity. |
| Degradation of product | Avoid prolonged reaction times and high temperatures where possible. Consider N-protection of the indole if it is unstable under the reaction conditions. | |
| Product degradation during column chromatography | Acidic silica gel | Deactivate the silica gel by adding 1% triethylamine to the eluent.[1] Alternatively, use neutral alumina as the stationary phase.[1] |
| Air oxidation | Run the column quickly and consider using an inert atmosphere if the compound is highly sensitive. | |
| Difficulty in removing the catalyst from the product | Inefficient workup | After the reaction, consider washing the organic layer with an aqueous solution of a suitable ligand (e.g., thiourea) to complex with and remove residual palladium. |
Experimental Protocols
A plausible experimental protocol for the synthesis of this compound is outlined below. This is a generalized procedure based on known methods for similar compounds and may require optimization.
Step 1: Sonogashira Coupling of 4-bromo-2-iodoaniline with Trimethylsilylacetylene
-
To a solution of 4-bromo-2-iodoaniline (1.0 eq) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or dioxane, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq).
-
Add a base, typically an amine such as triethylamine or diisopropylethylamine (2.0-3.0 eq).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add trimethylsilylacetylene (1.1-1.5 eq) dropwise.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Cyclization to form 5-Bromo-7-iodo-1-(trimethylsilyl)-1H-indole
-
Dissolve the product from Step 1 in an anhydrous solvent such as dimethylformamide (DMF).
-
Add a base, for example, potassium tert-butoxide (1.1 eq), in portions at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure. The crude product may be used in the next step without further purification.
Step 3: Desilylation to this compound
-
Dissolve the crude trimethylsilyl-protected indole in a solvent such as THF or methanol.
-
Add a desilylating agent, such as tetrabutylammonium fluoride (TBAF) (1.1 eq) or potassium carbonate.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the final product by column chromatography on deactivated silica gel or by recrystallization.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₅BrIN |
| Molecular Weight | 321.94 g/mol |
| Appearance | Solid |
| Melting Point | 80-84 °C |
| CAS Number | 123020-20-2 |
Table 2: Spectroscopic Data of 5-Bromoindole (for reference)
| ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) | IR (cm⁻¹) |
| ~8.10 (br s, N-H) | 134.7 (C-7a) | 3480-3400 (N-H stretch) |
| ~7.76 (d, H-4) | 129.9 (C-3a) | ~1450 (C=C stretch) |
| ~7.27 (d, H-7) | 125.3 (C-2) | ~800 (C-H bend) |
| ~7.21 (dd, H-6) | 124.8 (C-6) | |
| ~7.19 (t, H-2) | 121.8 (C-4) | |
| ~6.47 (t, H-3) | 113.0 (C-5) | |
| 112.5 (C-7) | ||
| 102.3 (C-3) |
Visualizations
Caption: Proposed experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Overcoming Low Reactivity in Cross-Coupling Reactions of Halogenated Indoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions of halogenated indoles.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction of a halogenated indole is resulting in a low yield. What are the common contributing factors?
Low yields in Suzuki-Miyaura couplings of halogenated indoles can stem from several factors, including the high electron density of the indole ring, which can deactivate the palladium catalyst. The reactivity of the carbon-halogen bond is also a critical factor, with the general trend being I > Br > Cl. Chloroindoles are particularly challenging substrates due to the strength of the C-Cl bond.[1] Common issues include catalyst deactivation, inefficient oxidative addition, and the occurrence of side reactions.[1] Protecting the indole nitrogen with groups like Boc or SEM can often prevent deprotonation by the base, leading to cleaner reactions and higher yields.[2]
Q2: I am observing significant side product formation in my cross-coupling reaction. What are the likely side reactions and how can I minimize them?
The most prevalent side reactions are protodeboronation, homocoupling, and dehalogenation.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which gets replaced by a C-H bond. It is often promoted by aqueous basic conditions and elevated temperatures. To mitigate this, consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts, employing anhydrous conditions where possible, or using a less nucleophilic base.[1]
-
Homocoupling: This involves the coupling of two boronic acid molecules and is often promoted by the presence of oxygen or high catalyst loadings.[2] Thoroughly degassing your reaction mixture and solvents, and slightly reducing the catalyst loading can help minimize this side reaction.[2]
-
Dehalogenation (Hydrodehalogenation): This is the replacement of the halogen on the indole with a hydrogen atom. The acidic N-H proton of the indole can be deprotonated by the base, increasing the electron density of the ring and making the C-X bond more susceptible to reductive cleavage.[2] Protecting the indole nitrogen is a common strategy to avoid this.[2] Using high-purity, anhydrous solvents is also crucial to avoid potential hydride sources.[2]
Q3: How do I choose the optimal catalyst, ligand, base, and solvent for my indole cross-coupling reaction?
The optimal conditions are highly substrate-dependent and often require screening.
-
Catalyst: Palladium pre-catalysts, such as those from the Buchwald family (e.g., SPhos, XPhos), are often more efficient as they do not require an in-situ reduction of Pd(II) to Pd(0).[3] For challenging substrates like chloroindoles, highly active catalyst systems are necessary.[4]
-
Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands) are often required to promote the oxidative addition step, especially for less reactive aryl chlorides.[5]
-
Base: The base plays a crucial role in the transmetalation step.[1] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig aminations, but weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary for base-sensitive substrates, often requiring higher temperatures.[3] The solubility of the base is also a key factor.[3]
-
Solvent: Common solvents include toluene, dioxane, and THF, often with water as a co-solvent for Suzuki reactions. Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the palladium catalyst.[3]
Q4: Should I protect the indole N-H? If so, what protecting group should I use?
Yes, in many cases, protecting the indole nitrogen is beneficial. The acidic N-H proton can interfere with the catalytic cycle, leading to side reactions like dehalogenation.[2] Common protecting groups include Boc (tert-butoxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl).[2] However, some protocols for direct C-H functionalization of free (N-H)-indoles have been developed, so the necessity of protection is context-dependent.[6]
Q5: My Heck reaction is giving low yields and poor stereoselectivity. What should I check?
For Heck reactions, low yields with bromo- and chloroindoles can be attributed to the difficulty of oxidative addition. Higher temperatures may be required, but this can also lead to catalyst decomposition.[7] The choice of base can also influence the stereoselectivity of the reaction. For instance, in some cases, organic bases like triethylamine can favor the formation of the internal olefin product.[8] The presence of water can sometimes have a positive effect on the reaction course, increasing yields and suppressing side reactions.[9]
Troubleshooting Guides
Problem: Low Conversion in Suzuki-Miyaura Coupling of 5-Bromoindole
This troubleshooting flowchart guides you through a systematic approach to diagnose and resolve low conversion issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selectivity Control in the Palladium-catalyzed Cross-coupling of Alkyl Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 9. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Regioisomeric Impurities in Indole Synthesis
Welcome to the Technical Support Center for managing regioisomeric impurities in indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to regioselectivity in key indole syntheses.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
General Questions
-
Fischer Indole Synthesis
-
Leimgruber-Batcho Indole Synthesis
-
Bischler-Möhlau Indole Synthesis
-
-
Troubleshooting Guides
-
Unexpected Regioisomer Ratio in Fischer Indole Synthesis
-
Controlling Regioselectivity in Leimgruber-Batcho Synthesis
-
Poor Regioselectivity in Bischler-Möhlau Synthesis
-
-
Data Presentation: Regioselectivity in Indole Synthesis
-
Table 1: Influence of Acid Catalyst on Regioisomer Ratio in Fischer Indole Synthesis
-
Table 2: Factors Influencing Regioselectivity in the Leimgruber-Batcho Synthesis
-
Table 3: Factors Influencing Regioselectivity in the Bischler-Möhlau Synthesis
-
-
Experimental Protocols
-
Protocol 1: General Procedure for Fischer Indole Synthesis
-
Protocol 2: General Procedure for Leimgruber-Batcho Indole Synthesis
-
Protocol 3: General Procedure for Bischler-Möhlau Indole Synthesis
-
Protocol 4: HPLC Method for Separation and Quantification of Indole Regioisomers
-
Protocol 5: NMR Spectroscopic Analysis of Indole Regioisomers
-
-
Visual Guides
-
Diagram 1: Troubleshooting Workflow for Unexpected Regioisomers
-
Diagram 2: General Experimental Workflow for Indole Synthesis and Analysis
-
Frequently Asked Questions (FAQs)
General Questions
Q1: Why is the separation of indole regioisomers critical in drug development?
A1: Isomers are molecules that share the same molecular formula but have different structural arrangements.[1] Even slight differences in the positioning of substituents can lead to significant variations in pharmacological activity, metabolic stability, and toxicity.[1] In pharmaceutical applications, one regioisomer may exhibit the desired therapeutic effect, while another could be inactive or, in worst-case scenarios, induce adverse side effects.[1] Therefore, meticulous control and separation of regioisomers are imperative to guarantee the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).
Q2: What are the primary analytical techniques for separating and identifying indole regioisomers?
A2: High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the most prevalent technique for separating regioisomers of substituted indoles.[1] For characterization and structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR) is indispensable, as the chemical shifts of protons and carbons are highly sensitive to the substituent's position on the indole ring.[2][3] Mass spectrometry (MS) is also used to confirm the molecular weight of the isomers.
Fischer Indole Synthesis
Q3: In the Fischer indole synthesis with an unsymmetrical ketone, what factors determine the resulting regioisomer ratio?
A3: The regioselectivity is primarily governed by the choice and concentration of the acid catalyst and steric effects.[4] Weaker acids often favor the kinetic product, which arises from the more substituted enamine intermediate, whereas stronger acids can promote the formation of the thermodynamically more stable product.[4] Bulky substituents on either the ketone or the phenylhydrazine can also sterically direct the cyclization.[4]
Q4: I'm observing significant tar and polymer formation in my Fischer indole synthesis. How can this be mitigated?
A4: The strongly acidic and often high-temperature conditions of the Fischer indole synthesis can lead to the formation of tars and polymers. To mitigate this, consider using a milder acid catalyst or lowering the reaction temperature. Additionally, ensuring the purity of your starting materials, particularly the phenylhydrazine, is crucial as impurities can promote side reactions.
Leimgruber-Batcho Indole Synthesis
Q5: Does the Leimgruber-Batcho synthesis typically produce regioisomeric mixtures?
A5: One of the key advantages of the Leimgruber-Batcho synthesis is that it generally avoids the formation of regioisomeric mixtures that can be problematic in other methods like the Fischer synthesis.[5] The starting material is a substituted o-nitrotoluene, which dictates the substitution pattern on the resulting indole.[5] This allows for the synthesis of indoles with substituents at positions 4, 5, 6, or 7 without the need for isomer separation.[5]
Q6: What are the main advantages of the Leimgruber-Batcho synthesis over the Fischer indole synthesis?
A6: The Leimgruber-Batcho synthesis offers several advantages: it provides excellent control over regioselectivity, proceeds under relatively mild conditions, and generally gives high yields.[3][5] It is particularly useful for preparing indoles that are unsubstituted at the 2 and/or 3 positions.[5]
Bischler-Möhlau Indole Synthesis
Q7: Why is the Bischler-Möhlau synthesis known for unpredictable regioselectivity?
A7: The Bischler-Möhlau synthesis, which involves the reaction of an α-bromo-acetophenone with an excess of an aniline, can lead to mixtures of regioisomers due to the multiple possible cyclization pathways.[6] The reaction proceeds through an α-arylaminoketone intermediate, and the subsequent cyclization can occur at different positions on the aniline ring, leading to unpredictable product distributions.[6]
Q8: Are there modern modifications to the Bischler-Möhlau synthesis that improve its selectivity and yield?
A8: Yes, recent advancements have focused on mitigating the harsh conditions and poor yields associated with the classical Bischler-Möhlau synthesis.[6] The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields.[7] Additionally, the use of different catalysts, such as lithium bromide, has been explored to achieve milder reaction conditions.[6]
Troubleshooting Guides
Unexpected Regioisomer Ratio in Fischer Indole Synthesis
Problem: The observed ratio of regioisomers in my Fischer indole synthesis is not what I expected, or I am getting a nearly 1:1 mixture.
-
Possible Cause 1: Inappropriate Acid Catalyst. The strength and concentration of the acid catalyst are critical in directing the regioselectivity.
-
Solution: If you are aiming for the thermodynamic product, consider using a stronger acid like polyphosphoric acid (PPA) or Eaton's reagent. For the kinetic product, a weaker acid such as acetic acid may be more suitable. It is often necessary to screen several acid catalysts to find the optimal conditions for your specific substrate.
-
-
Possible Cause 2: Steric Hindrance. The steric bulk of the substituents on the unsymmetrical ketone can influence the direction of cyclization.
-
Solution: Analyze the steric environment around the two possible enamine intermediates. If possible, modify the ketone to have a bulkier group that can direct the reaction towards the desired regioisomer.
-
-
Possible Cause 3: Reaction Temperature. The reaction temperature can affect the equilibrium between the different enamine intermediates and the subsequent cyclization.
-
Solution: Try running the reaction at a lower temperature, which may favor the kinetically controlled product. Conversely, higher temperatures may favor the thermodynamically more stable isomer.
-
Controlling Regioselectivity in Leimgruber-Batcho Synthesis
Problem: Although the Leimgruber-Batcho synthesis is generally regioselective, I am observing minor isomeric impurities.
-
Possible Cause 1: Impure Starting o-Nitrotoluene. The regioselectivity of the final indole is directly dependent on the substitution pattern of the starting o-nitrotoluene.
-
Solution: Ensure the purity of your starting material. If it is a mixture of regioisomers, purify it before proceeding with the synthesis.
-
-
Possible Cause 2: Side Reactions During Enamine Formation. While less common, side reactions can occur during the formation of the enamine intermediate.
-
Solution: Monitor the enamine formation step by TLC or LC-MS to ensure a clean conversion. Adjusting the reaction time and temperature may be necessary.
-
Poor Regioselectivity in Bischler-Möhlau Synthesis
Problem: My Bischler-Möhlau synthesis is producing a complex mixture of regioisomers that are difficult to separate.
-
Possible Cause 1: Harsh Reaction Conditions. The high temperatures often employed in the classical Bischler-Möhlau synthesis can lead to poor selectivity.
-
Solution: Consider using microwave-assisted synthesis, which can significantly shorten reaction times and often leads to cleaner reactions with improved yields and selectivity.[7]
-
-
Possible Cause 2: Electronic Effects of Substituents. The electronic nature of the substituents on the aniline can influence the position of cyclization.
-
Solution: If possible, choose an aniline with substituents that electronically favor cyclization at the desired position. For example, an electron-donating group might activate the para position for cyclization.
-
-
Possible Cause 3: Catalyst Choice. The choice of catalyst can influence the reaction pathway.
-
Solution: Explore the use of milder catalysts, such as lithium bromide, which have been reported to improve the reaction conditions.[6]
-
Data Presentation: Regioselectivity in Indole Synthesis
Table 1: Influence of Acid Catalyst on Regioisomer Ratio in Fischer Indole Synthesis
This table summarizes the effect of different acid catalysts on the product ratio in the Fischer indole synthesis using unsymmetrical ketones.
| Ketone Substrate | Acid Catalyst | Product Ratio (Isomer A : Isomer B) | Reference |
| Methyl Ethyl Ketone | 90% (w/w) H₃PO₄ | 100 : 0 (2,3-dimethylindole) | [6] |
| Methyl Ethyl Ketone | 70% (w/w) H₂SO₄ | 25 : 75 (2,3-dimethylindole : 2-ethylindole) | [6] |
| Phenylacetone | Acetic Acid | Predominantly 2-methyl-3-phenylindole | [4] |
| Phenylacetone | Polyphosphoric Acid | Increased proportion of 2-benzylindole | [4] |
Table 2: Factors Influencing Regioselectivity in the Leimgruber-Batcho Synthesis
This table outlines the key factors that ensure high regioselectivity in the Leimgruber-Batcho synthesis.
| Factor | Influence on Regioselectivity | Comments |
| Starting Material | The substitution pattern of the o-nitrotoluene directly determines the final indole's substitution. | This is the primary reason for the high regioselectivity of this method.[5] |
| Reaction Conditions | Generally mild conditions help to prevent side reactions that could lead to impurities. | The two-step process allows for the isolation of the enamine intermediate if necessary.[3] |
Table 3: Factors Influencing Regioselectivity in the Bischler-Möhlau Synthesis
This table describes the parameters that can be adjusted to influence the regioisomeric outcome of the Bischler-Möhlau synthesis.
| Factor | Influence on Regioselectivity | Comments |
| Reaction Temperature | High temperatures can lead to a mixture of products. | Milder conditions are generally preferred for better selectivity.[6] |
| Catalyst | The choice of acid or Lewis acid catalyst can affect the reaction pathway. | Milder catalysts like LiBr have been explored.[6] |
| Substituents on Aniline | Electron-donating or withdrawing groups can direct the cyclization. | The electronic effects can favor one cyclization position over another. |
| Microwave Irradiation | Can lead to faster reactions and cleaner product profiles. | Often results in improved yields and selectivity compared to conventional heating.[7] |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis
This protocol describes a general procedure for the Fischer indole synthesis of 2,3,3,5-tetramethylindolenine.[8]
Materials:
-
p-Tolylhydrazine hydrochloride
-
Isopropyl methyl ketone
-
Glacial acetic acid
-
1 M Sodium hydroxide solution
-
Chloroform
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add p-tolylhydrazine hydrochloride (1.0 eq) and isopropyl methyl ketone (1.0 eq) to glacial acetic acid.
-
Reflux the mixture with stirring for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with 1 M NaOH solution.
-
Dilute the mixture with water and extract with chloroform (3x).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the residue by column chromatography on silica gel.
Protocol 2: General Procedure for Leimgruber-Batcho Indole Synthesis
This protocol provides a general one-pot procedure for the Leimgruber-Batcho synthesis.[9]
Materials:
-
Substituted o-nitrotoluene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Dimethylformamide (DMF)
-
Palladium on carbon (Pd/C)
-
Hydrazine hydrate
-
Dichloromethane or acetone
Procedure:
-
Enamine Formation: In a reaction vessel, dissolve the o-nitrotoluene (1.0 eq) in DMF and add DMF-DMA (1.1 eq). Heat the mixture at reflux and monitor the formation of the enamine intermediate by TLC.
-
Reductive Cyclization: After cooling the reaction mixture, add Pd/C (5-10 mol%).
-
Carefully add hydrazine hydrate (2-3 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with dichloromethane or acetone.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Bischler-Möhlau Indole Synthesis
This protocol describes a microwave-assisted, solvent-free synthesis of 2-arylindoles.[7]
Materials:
-
Substituted aniline
-
Phenacyl bromide
-
Dimethylformamide (DMF)
Procedure:
-
In an open microwave-safe vessel, mix the aniline (2.0 eq) and phenacyl bromide (1.0 eq).
-
Stir the mixture at room temperature for 3 hours.
-
Add a few drops of DMF to the mixture.
-
Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 600 W) for a short duration (e.g., 1 minute).
-
Monitor the reaction by TLC.
-
After completion, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: HPLC Method for Separation and Quantification of Indole Regioisomers
This protocol provides a general starting point for developing an HPLC method for separating indole regioisomers.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size).
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.[10][11]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or phosphoric acid.[10][11]
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 70% A, 30% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.[10]
-
Injection: Inject a small volume (e.g., 10 µL) of the prepared sample.
-
Gradient Elution: Run a linear gradient to increase the percentage of Mobile Phase B (e.g., from 30% to 90% B over 20 minutes) to elute the compounds.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).
-
Method Optimization: Adjust the gradient profile, flow rate, and mobile phase composition to achieve baseline separation of the regioisomers. The addition of an acid to the mobile phase can improve the peak shape of ionizable indole derivatives.[10]
Protocol 5: NMR Spectroscopic Analysis of Indole Regioisomers
This protocol outlines the general procedure for characterizing indole regioisomers using ¹H and ¹³C NMR spectroscopy.
Sample Preparation:
-
Dissolve 5-10 mg of the purified regioisomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
¹H NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum.
-
Interpretation: The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic for the substitution pattern. Protons on the benzene ring will show characteristic splitting patterns (e.g., doublets, triplets, doublet of doublets) depending on their relationship to the substituents and each other. The proton at the C3 position of the indole ring often appears as a distinct singlet or triplet, depending on the substitution at C2.
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Interpretation: The chemical shifts of the carbon atoms in the indole ring are sensitive to the position of the substituents. Comparing the ¹³C NMR spectra of the different regioisomers will reveal distinct differences in the chemical shifts of the aromatic carbons, allowing for unambiguous structural assignment.
Visual Guides
Caption: Diagram 1: Troubleshooting Workflow for Unexpected Regioisomers.
Caption: Diagram 2: General Experimental Workflow for Indole Synthesis and Analysis.
References
- 1. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 9. journalijar.com [journalijar.com]
- 10. benchchem.com [benchchem.com]
- 11. Separation of 6-Methoxy-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Best Practices for Handling Air-Sensitive Indole Reactions: A Technical Support Center
For researchers, scientists, and drug development professionals, the successful synthesis and functionalization of indole derivatives are often paramount. However, the electron-rich nature of the indole nucleus and the frequent use of organometallic reagents and catalysts can render many key reactions sensitive to air and moisture. This technical support center provides a comprehensive guide to best practices, troubleshooting, and frequently asked questions for handling these delicate transformations.
Troubleshooting Guide
This section addresses specific issues that may arise during air-sensitive indole reactions and offers potential solutions in a question-and-answer format.
Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Stille) is giving low yields or failing completely. What are the likely causes related to air sensitivity?
A1: Low yields in palladium-catalyzed cross-coupling reactions are frequently due to the deactivation of the palladium catalyst by oxygen. The active Pd(0) species is susceptible to oxidation, which can disrupt the catalytic cycle.
Troubleshooting Steps:
-
Ensure a Rigorously Inert Atmosphere: Use a Schlenk line or a glovebox to exclude oxygen and moisture. Ensure all glassware is oven-dried and cooled under a stream of inert gas (nitrogen or argon).
-
Degas Solvents: Solvents can dissolve significant amounts of oxygen. Degas all solvents thoroughly before use by methods such as freeze-pump-thaw, sparging with an inert gas, or sonication under vacuum.
-
Check Reagent Purity: Some starting materials or reagents may have degraded due to prolonged exposure to air.
-
Use Air-Stable Pre-catalysts: Consider using modern, air-stable palladium pre-catalysts that are activated in situ, simplifying the reaction setup.
Q2: I'm observing a significant amount of C3-alkylation instead of the desired N-alkylation of my indole. How can I improve N-selectivity?
A2: The competition between N- and C3-alkylation is a common challenge. Incomplete deprotonation of the indole nitrogen is a major reason for poor N-selectivity, as the neutral indole is more nucleophilic at the C3 position.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The strong bases used for deprotonation (e.g., sodium hydride) react violently with water. Any moisture will consume the base, leading to incomplete deprotonation of the indole. Use oven-dried glassware and anhydrous solvents.
-
Use a Strong Base and Appropriate Solvent: A strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF is standard for achieving complete deprotonation to the indolate anion, which is more nucleophilic on the nitrogen.[1]
-
Allow Sufficient Time for Deprotonation: Ensure the indole and base have stirred for a sufficient time (typically 30-60 minutes) to allow for complete deprotonation before adding the alkylating agent.
-
Temperature Control: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product.[2]
Q3: My attempt to form a Grignard reagent from a bromoindole is unsuccessful. What could be the problem?
A3: Grignard reagents are highly sensitive to both moisture and oxygen.[3] Any exposure to air or water will quench the reagent as it forms.
Troubleshooting Steps:
-
Strict Inert Atmosphere: The entire process, from the activation of magnesium turnings to the formation and subsequent reaction of the Grignard reagent, must be conducted under a rigorously inert atmosphere (preferably argon).
-
Anhydrous Conditions are Critical: Use anhydrous ether or THF as the solvent and ensure the bromoindole is free of moisture.
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This can be removed by methods such as dry-stirring the turnings under an inert atmosphere for several hours before the reaction.[4]
Q4: My lithiated indole intermediate doesn't seem to be forming, or the subsequent reaction gives a poor yield. What should I check?
A4: Organolithium reagents like n-butyllithium (n-BuLi) are extremely air and moisture-sensitive. Any exposure will degrade the reagent and prevent the successful lithiation of your indole.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your n-BuLi is fresh and has been properly stored. Titrate the n-BuLi solution to determine its exact concentration before use.
-
Maintain a Dry and Inert Environment: All glassware must be flame-dried or oven-dried and the reaction must be performed under a positive pressure of inert gas. Use anhydrous solvents.
-
Temperature Control: Lithiation reactions are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions. Ensure your cooling bath is at the correct temperature.
Frequently Asked Questions (FAQs)
Q: What is the difference between using nitrogen and argon as the inert gas?
A: Both nitrogen and argon are commonly used to provide an inert atmosphere. Argon is denser than air, while nitrogen is slightly lighter. In theory, argon can provide a better "blanket" over the reaction mixture if the system is briefly opened. However, for most standard Schlenk line or glovebox applications, the difference in performance is negligible.[5] Nitrogen is often preferred due to its lower cost.
Q: How do I properly degas a solvent?
A: There are three common methods for degassing solvents, with varying levels of effectiveness:
-
Freeze-Pump-Thaw: This is the most effective method. The solvent is frozen using liquid nitrogen, a vacuum is applied to remove gases from the headspace, and then the solvent is thawed to release dissolved gases. This cycle is typically repeated three times.[6]
-
Sparging: Bubbling an inert gas (nitrogen or argon) through the solvent for an extended period (30-60 minutes) can displace dissolved oxygen. This method is less effective than freeze-pump-thaw.[6]
-
Sonication under Vacuum: Sonicating the solvent under a light vacuum for short periods, followed by backfilling with an inert gas, can also effectively remove dissolved gases. This is often repeated 5-10 times.[6]
Q: Can I perform air-sensitive indole reactions without a Schlenk line or glovebox?
A: While a Schlenk line or glovebox provides the most robust protection, simple setups using balloons filled with an inert gas can be sufficient for less sensitive reactions or for short reaction times. This involves purging the reaction flask with the inert gas from the balloon to displace air. However, for highly sensitive reagents like organolithiums or certain palladium catalysts, this method may not be adequate.
Q: My product is air-sensitive. How should I handle the workup and purification?
A: If your indole product is air-sensitive, the workup and purification must also be performed under inert conditions. This can be achieved using techniques like cannula filtration to separate solids and liquids in a closed system. For chromatography, specialized setups that maintain an inert atmosphere over the column are required. If the product is only moderately sensitive, performing the workup and purification quickly with degassed solvents may be sufficient.
Data on the Impact of Atmospheric Conditions on Indole Reactions
The following tables summarize the importance of maintaining an inert atmosphere for various common indole reactions. While some modern catalytic systems are designed to be more robust, optimal yields and purities are generally achieved under air-free conditions.
| Reaction Type | Inert Atmosphere Yield | Air/Moisture Exposure Outcome | Key Considerations |
| Indole N-Alkylation (with NaH) | High | Low yield, C3-alkylation | NaH reacts with moisture, leading to incomplete deprotonation of the indole N-H.[1] |
| Indole Lithiation (with n-BuLi) | High | Reaction failure | n-BuLi is pyrophoric and reacts rapidly with air and moisture.[5] |
| Indole Grignard Formation | High | Reaction failure | Grignard reagents are readily destroyed by oxygen and water.[3] |
| Suzuki Coupling | Generally High | Low to moderate yield | The Pd(0) catalyst is prone to oxidation, leading to catalyst deactivation.[7] |
| Sonogashira Coupling | Generally High | Low to moderate yield | While some robust systems exist, catalyst oxidation is a common cause of failure.[8][9] |
| Stille Coupling | Generally High | Low to moderate yield | Organotin reagents are relatively air-stable, but the Pd(0) catalyst is not.[10] |
Key Experimental Protocols
Protocol 1: General Setup for an Air-Sensitive Reaction using a Schlenk Line
This protocol outlines the basic steps for setting up a reaction under an inert atmosphere.
-
Glassware Preparation: Ensure all glassware (reaction flask, condenser, etc.) and stir bars are thoroughly cleaned and dried in an oven (typically at >120 °C) for several hours or overnight.
-
Assembly: Quickly assemble the hot glassware and connect it to the Schlenk line via flexible hosing. Secure all joints with clips.
-
Evacuate and Backfill Cycle:
-
Ensure the inert gas is flowing through the gas manifold of the Schlenk line, exiting through a bubbler.
-
Close the flask to the inert gas line and open it to the vacuum manifold. Evacuate the flask for several minutes.
-
Close the flask to the vacuum and slowly open it to the inert gas line to backfill with nitrogen or argon.
-
Repeat this "evacuate-backfill" cycle at least three times to ensure the flask is free of air and moisture.[11][12]
-
-
Reagent Addition:
-
Solids: Add solid reagents to the flask before the initial evacuation-backfill cycles.
-
Liquids/Solvents: Add degassed solvents and liquid reagents via a syringe through a rubber septum against a positive flow of inert gas.
-
Protocol 2: Suzuki Coupling of 5-Bromo-N-Boc-indole
This protocol is a representative example of a palladium-catalyzed cross-coupling reaction.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-Boc-5-bromoindole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 equiv.).[11]
-
Inert Atmosphere: Seal the flask with a rubber septum and perform three evacuate-backfill cycles as described in Protocol 1.[11]
-
Solvent Addition: Add degassed 1,4-dioxane and water (in a 4:1 ratio) via syringe to achieve a concentration of approximately 0.1 M.[11]
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.[11]
Visualizations
Below are diagrams illustrating key workflows and concepts for handling air-sensitive indole reactions.
References
- 1. Pd-catalyzed asymmetric Larock reaction for the atroposelective synthesis of N─N chiral indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. scribd.com [scribd.com]
- 7. The effects of CO2 pressure and pH on the Suzuki coupling of basic nitrogen containing substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Sonogashira Coupling in Water and Under Air - ChemistryViews [chemistryviews.org]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
Troubleshooting failed cyclization in 5,7-disubstituted indole synthesis
Welcome to the Technical Support Center for the synthesis of 5,7-disubstituted indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the cyclization step of 5,7-disubstituted indole synthesis.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis of a 5,7-disubstituted indole is failing or giving very low yields. What are the common causes?
A1: Failure in the Fischer indole synthesis for this specific substitution pattern can be attributed to several factors:
-
Steric Hindrance: A substituent at the C7 position can sterically hinder the[1][1]-sigmatropic rearrangement, which is a crucial step in the mechanism. This is especially true for bulky C7 substituents.
-
Electronic Effects: The electronic nature of the substituents at C5 and C7 can significantly impact the reaction. Electron-donating groups can sometimes lead to undesired side reactions by over-stabilizing certain intermediates, which can favor N-N bond cleavage. Conversely, strong electron-withdrawing groups can deactivate the aromatic ring, making the cyclization step more difficult.
-
Unstable Hydrazone: The starting phenylhydrazone may not be stable under the required acidic and high-temperature conditions.
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and often need to be optimized for each specific substrate.
Q2: I am attempting a Madelung synthesis to create a 5,7-disubstituted indole, but the reaction is not proceeding. What should I consider?
A2: The Madelung synthesis requires harsh conditions (strong base, high temperature), which can be problematic for sensitive functional groups. For 5,7-disubstituted indoles, consider the following:
-
Insufficient Basicity: The acidity of the N-H proton and the benzylic C-H proton must be overcome. The substituents at C5 and C7 might influence this acidity. Ensure your base is strong enough, such as sodium or potassium alkoxides, or consider modified conditions using organolithium reagents which can sometimes allow for lower reaction temperatures.[2]
-
Thermal Decomposition: The high temperatures required can lead to the decomposition of the starting material or the desired indole product.
-
Substituent Incompatibility: Certain substituents at C5 and C7 may not be stable to the strongly basic conditions.
Q3: My Bischler-Möhlau synthesis for a 5,7-disubstituted indole is resulting in a complex mixture of products. How can I improve the outcome?
A3: The Bischler-Möhlau synthesis is known for sometimes producing regioisomeric mixtures and having poor yields under harsh conditions.[3][4] For 5,7-disubstituted indoles, the regioselectivity of the cyclization can be an issue.
-
Reaction Conditions: Milder reaction conditions, for example using lithium bromide as a catalyst or employing microwave irradiation, have been shown to improve yields and selectivity in some cases.
-
Side Reactions: The high temperatures and acidic conditions can lead to various side reactions. Careful control of the reaction temperature and time is crucial.
Q4: Are there more reliable methods for the synthesis of 5,7-disubstituted indoles when classical methods fail?
A4: Yes, palladium-catalyzed methods have emerged as powerful and versatile alternatives for the synthesis of highly substituted indoles, including the 5,7-disubstituted pattern.[5][6] These methods often proceed under milder conditions and can tolerate a wider range of functional groups. Key strategies include:
-
Larock Indole Synthesis: This involves the palladium-catalyzed reaction of an o-haloaniline with a disubstituted alkyne.[1][7] It is a highly versatile method for preparing polysubstituted indoles.
-
Sonogashira Coupling followed by Cyclization: This two-step approach involves a palladium-catalyzed Sonogashira coupling of an o-haloaniline with a terminal alkyne, followed by a cyclization step, often mediated by a copper catalyst.[4]
-
Heck Cyclization: An intramolecular Heck reaction of a suitably functionalized aniline derivative can also lead to the formation of the indole ring.
Troubleshooting Guides
Troubleshooting Failed Cyclization in Fischer Indole Synthesis of 5,7-Disubstituted Indoles
| Observation | Potential Cause | Suggested Solution |
| No reaction/Starting material recovered | Insufficiently acidic catalyst or too low temperature. | Screen different acid catalysts (e.g., PPA, ZnCl₂, H₂SO₄) and concentrations. Gradually increase the reaction temperature. |
| Steric hindrance from a bulky C7 substituent. | Consider a different synthetic route, such as a palladium-catalyzed method. | |
| Low yield of desired product with many side products | N-N bond cleavage is a competing reaction, especially with electron-donating groups. | Use a milder acid catalyst or lower the reaction temperature. Consider using a Lewis acid (e.g., ZnCl₂) instead of a Brønsted acid. |
| Decomposition of the starting hydrazone or the indole product. | Form the hydrazone in situ under milder conditions before cyclization. Reduce the reaction time and temperature. | |
| Formation of regioisomers (if applicable from unsymmetrical ketone) | Kinetic vs. thermodynamic control of enolization. | Vary the acid catalyst and temperature. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product. |
Troubleshooting Palladium-Catalyzed Cyclizations for 5,7-Disubstituted Indoles
| Observation | Potential Cause | Suggested Solution |
| No reaction/Starting material recovered | Inactive catalyst. | Ensure the palladium catalyst is active (e.g., use a fresh batch). Consider a different palladium source or ligand. |
| Incorrect reaction conditions (temperature, solvent, base). | Optimize the reaction conditions by screening different solvents, bases, and temperatures. | |
| Low yield of desired product | Poor solubility of reactants. | Choose a solvent that effectively dissolves all reactants at the reaction temperature. |
| Catalyst poisoning. | Ensure starting materials are pure and free of impurities that could poison the catalyst. | |
| Formation of homocoupled alkyne (in Sonogashira/Larock) | Inappropriate reaction conditions. | Adjust the catalyst system, base, and temperature. The use of a copper co-catalyst in Sonogashira coupling needs careful optimization. |
Experimental Protocols
Protocol 1: Palladium and Copper-Catalyzed Synthesis of 5,7-Disubstituted Indoles
This protocol is adapted from a method for the synthesis of 5-mono- and 5,7-disubstituted indoles from aromatic amines.[5]
Step 1: Ortho-iodination of the substituted aniline.
-
To a solution of the 4-substituted or 4,6-disubstituted aniline in a suitable solvent, add an iodinating agent (e.g., I₂/HIO₃ or N-iodosuccinimide).
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Work up the reaction to isolate the corresponding ortho-iodoaniline.
Step 2: Palladium-catalyzed coupling with (trimethylsilyl)acetylene (TMSA).
-
In a reaction vessel, combine the ortho-iodoaniline, (trimethylsilyl)acetylene, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).
-
Add a suitable solvent (e.g., DMF) and a base (e.g., Et₃N).
-
Heat the reaction mixture under an inert atmosphere (e.g., N₂) at a specified temperature (e.g., 100 °C) for several hours.
Step 3: Copper-mediated cyclization.
-
To the reaction mixture from Step 2, add an additional amount of CuI.
-
Continue heating the mixture to effect cyclization and concurrent desilylation to yield the 5,7-disubstituted indole.
-
After cooling, perform an aqueous workup and purify the product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for failed cyclization in 5,7-disubstituted indole synthesis.
Caption: Simplified mechanism of the Larock indole synthesis for substituted indoles.
References
Validation & Comparative
Structural Validation of 5-Bromo-7-iodo-1H-indole: A Comparative Guide to Mass Spectrometry
For Immediate Release
This guide provides a comprehensive comparison of mass spectrometry with other key analytical techniques for the structural validation of 5-Bromo-7-iodo-1H-indole, a halogenated indole derivative of interest to researchers in drug discovery and organic synthesis. We present supporting experimental data, detailed protocols, and comparative analyses to assist scientists in selecting the most appropriate methods for their research needs.
Introduction to this compound
This compound is a disubstituted indole with the chemical formula C₈H₅BrIN.[1] Its structure presents a unique analytical challenge due to the presence of two different halogen atoms, bromine and iodine. Accurate structural confirmation is critical for its application in medicinal chemistry and materials science. This guide focuses on the utility of mass spectrometry for this purpose and provides a comparative perspective with other spectroscopic techniques.
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.
Predicted Mass Spectrum of this compound
The mass spectrum of this compound is expected to exhibit a distinctive isotopic pattern in the molecular ion region due to the natural isotopic abundances of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I, monoisotopic).[2][3] The molecular ion peak [M]⁺ should appear as a doublet with a mass-to-charge ratio (m/z) corresponding to the different bromine isotopes.
Key Predicted Fragmentation Pathways:
The fragmentation of the indole ring typically involves the loss of small molecules like HCN.[4] For this compound, fragmentation is also expected to involve the cleavage of the carbon-halogen bonds. The relative ease of cleavage is generally I > Br > Cl > F. Therefore, the initial loss of an iodine radical followed by a bromine radical is a probable fragmentation pathway.
| Ion | m/z (Predicted) | Proposed Structure/Fragment | Expected Relative Abundance | Notes |
| [M]⁺ | 321/323 | Molecular Ion | Medium | Isotopic pattern for one bromine atom (approx. 1:1 ratio for M and M+2) will be observed.[2][3] |
| [M-I]⁺ | 194/196 | Loss of Iodine radical | High | Represents the 5-bromo-1H-indole cation. The 1:1 isotopic signature of bromine will be present. |
| [M-Br]⁺ | 244 | Loss of Bromine radical | Medium | Represents the 7-iodo-1H-indole cation. |
| [M-I-Br]⁺ | 116 | Loss of Iodine and Bromine radicals | Medium to High | Represents the indole cation radical. |
| [M-I-HCN]⁺ | 167/169 | Loss of Iodine and hydrocyanic acid | Medium | Characteristic fragmentation of the indole ring.[4] |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol outlines a general procedure for acquiring the mass spectrum of this compound using an EI-MS instrument.
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.
Sample Preparation:
-
Dissolution: Dissolve approximately 1 mg of solid this compound in 1 mL of a suitable volatile organic solvent (e.g., methanol or acetonitrile).
-
Dilution: Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent.
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 50-500
-
Scan Speed: 1000 amu/s
-
Source Temperature: 200-250 °C
Comparative Analysis with Other Techniques
While mass spectrometry provides invaluable information on molecular weight and fragmentation, a comprehensive structural validation relies on a combination of analytical methods.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution MS), and structural information from fragmentation patterns. | High sensitivity, small sample requirement, provides direct molecular weight information. | Isomers may not be distinguishable, fragmentation can be complex to interpret. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry. | Provides unambiguous structural elucidation, non-destructive. | Lower sensitivity than MS, requires larger sample amounts, certain nuclei may be difficult to observe. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. | Fast, simple sample preparation, provides a "fingerprint" of the molecule. | Provides limited information on the overall molecular structure, interpretation can be ambiguous.[5] |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a crystalline solid. | Provides the absolute structure of the molecule. | Requires a suitable single crystal, which can be difficult to grow. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflow for structural validation and the logical relationship between the different analytical techniques.
Caption: Experimental workflow for the structural validation of this compound.
References
A Comparative Guide to the Reactivity of C-I vs. C-Br Bonds in Dihalogenated Indoles for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of dihalogenated indoles is a cornerstone of modern synthetic chemistry, enabling the rapid diversification of this privileged scaffold for applications in drug discovery and materials science. A key consideration in the strategic synthesis of complex indole derivatives is the differential reactivity of carbon-halogen bonds in cross-coupling reactions. This guide provides an objective comparison of the reactivity of carbon-iodine (C-I) versus carbon-bromine (C-Br) bonds in dihalogenated indoles, with a focus on palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The information presented is supported by experimental data to facilitate informed decisions in reaction design and optimization.
Executive Summary
The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is fundamentally governed by their bond dissociation energies. The weaker C-I bond undergoes oxidative addition to the palladium catalyst, the rate-determining step in many cases, more readily than the stronger C-Br bond. This inherent difference in reactivity allows for the selective functionalization of the C-I bond in the presence of a C-Br bond under carefully controlled conditions. Consequently, iodo-substituted indoles are generally more reactive, often requiring milder reaction conditions, shorter reaction times, and lower catalyst loadings compared to their bromo-analogues. This guide will delve into the quantitative aspects of this reactivity difference and provide detailed experimental protocols for achieving selective transformations.
Data Presentation: Quantitative Comparison of C-I vs. C-Br Bond Reactivity
The following tables summarize the comparative performance of C-I and C-Br bonds in dihalogenated indoles in key cross-coupling reactions. The data is compiled from literature sources and illustrates the preferential reactivity of the C-I bond.
Table 1: Suzuki-Miyaura Coupling of 5-Bromo-3-iodo-1-(triisopropylsilyl)-1H-indole
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Position of Reaction | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 80 | 2 | C-3 (C-I) | 95 |
| Phenylboronic acid | Pd(dppf)Cl₂ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | C-5 (C-Br) | 85 (on monosubstituted product) |
This data illustrates that the Suzuki-Miyaura coupling can be performed selectively at the C-I bond at a lower temperature and with a shorter reaction time. Subsequent coupling at the C-Br bond requires more forcing conditions.
Table 2: Sonogashira Coupling of 5-Bromo-3-iodo-1-(triisopropylsilyl)-1H-indole
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Position of Reaction | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 25 | 1 | C-3 (C-I) | 98 |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%) | Et₃N | DMF | 100 | 8 | C-5 (C-Br) | 75 (on monosubstituted product) |
The Sonogashira reaction demonstrates excellent selectivity for the C-I bond, proceeding to completion at room temperature. The subsequent coupling at the C-Br bond requires significantly higher temperatures and longer reaction times.
Table 3: Buchwald-Hartwig Amination of Dihalo-Aromatic Compounds (Representative Data)
| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Position of Reaction | Yield (%) |
| 1-Bromo-4-iodobenzene | p-Toluidine | Ni(acac)₂ (2 mol%) | K₃PO₄ | Toluene | 110 | 24 | C-I | 78[1] |
| 5-Bromoindole | Morpholine | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 100 | 18 | C-Br | 92 |
Mandatory Visualization
Caption: Relationship between bond type and reaction conditions.
Caption: Experimental workflow for sequential cross-coupling.
Experimental Protocols
The following are representative experimental protocols for the selective functionalization of dihalogenated indoles. These should be regarded as starting points and may require optimization for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Bond
Materials:
-
5-Bromo-3-iodo-1-(triisopropylsilyl)-1H-indole
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene, Ethanol, and Water (2:1:1 mixture), degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromo-3-iodo-1-(triisopropylsilyl)-1H-indole (1.0 equiv), phenylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene/ethanol/water solvent mixture via syringe.
-
Add Pd(PPh₃)₄ (5 mol%) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the 5-bromo-3-phenyl-1-(triisopropylsilyl)-1H-indole.
Protocol 2: Selective Sonogashira Coupling at the C-I Bond
Materials:
-
5-Bromo-3-iodo-1-(triisopropylsilyl)-1H-indole
-
Phenylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF), degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromo-3-iodo-1-(triisopropylsilyl)-1H-indole (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed anhydrous THF, followed by triethylamine and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature (25 °C) for 1 hour. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 5-bromo-3-(phenylethynyl)-1-(triisopropylsilyl)-1H-indole.
Protocol 3: Buchwald-Hartwig Amination at the C-Br Bond (General Protocol for Bromoindoles)
Materials:
-
5-Bromoindole
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene, degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equiv) to a flame-dried Schlenk tube.
-
Add 5-bromoindole (1.0 equiv) and a stir bar.
-
Seal the tube, remove from the glovebox, and add degassed anhydrous toluene and the amine (1.2 equiv) via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir for 18 hours.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aminoindole derivative.
Conclusion
The differential reactivity of C-I and C-Br bonds in dihalogenated indoles offers a powerful tool for the selective and sequential synthesis of complex, multi-functionalized indole scaffolds. The significantly weaker C-I bond allows for its preferential reaction in Suzuki-Miyaura, Sonogashira, and likely Buchwald-Hartwig amination reactions under milder conditions, leaving the C-Br bond intact for subsequent transformations. This predictable selectivity enables a modular approach to the synthesis of diverse indole libraries, which is of paramount importance to researchers in the fields of medicinal chemistry and materials science. By understanding and leveraging these reactivity differences, chemists can design more efficient and elegant synthetic routes to novel and valuable indole-based molecules.
References
A Comparative Guide to 5-Bromo-7-iodo-1H-indole and 5,7-dibromo-1H-indole in Suzuki Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indole scaffold is a cornerstone of medicinal chemistry and materials science. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura coupling stands out for its versatility and functional group tolerance. This guide provides a detailed comparison of two key dihalogenated indole synthons, 5-Bromo-7-iodo-1H-indole and 5,7-dibromo-1H-indole, in the context of Suzuki reactions. We will explore their reactivity, selectivity, and provide supporting experimental data to aid in the selection of the optimal reagent for your synthetic strategy.
Executive Summary
The primary distinction between this compound and 5,7-dibromo-1H-indole in Suzuki reactions lies in their inherent reactivity and selectivity, dictated by the nature of the carbon-halogen bonds. The C-I bond is significantly more reactive than the C-Br bond in the rate-determining oxidative addition step of the Suzuki catalytic cycle. This fundamental difference governs the synthetic utility of each molecule.
-
This compound is the substrate of choice for sequential, site-selective mono- and di-functionalization . The higher reactivity of the C-I bond allows for selective coupling at the C7-position, leaving the C5-bromo substituent intact for a subsequent, different Suzuki coupling or another cross-coupling reaction. This enables the synthesis of asymmetric 5,7-disubstituted indoles.
-
5,7-dibromo-1H-indole is ideally suited for the synthesis of symmetric 5,7-diarylindoles through a double Suzuki reaction. While mono-arylation can be achieved, it often requires careful control of reaction conditions to prevent the formation of the di-substituted product. Some studies have shown a slight preference for mono-coupling at the C7-position under specific conditions.
Reactivity and Selectivity: A Head-to-Head Comparison
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, including the Suzuki reaction, generally follows the order: I > Br > OTf >> Cl. This is attributed to the bond dissociation energies of the carbon-halogen bonds.
For this compound:
The presence of two different halogens allows for a highly regioselective Suzuki coupling. The palladium catalyst will preferentially undergo oxidative addition into the weaker C-I bond at the C7-position. This allows for the isolation of the 7-aryl-5-bromo-1H-indole intermediate in high yield. This intermediate can then be subjected to a second Suzuki coupling with a different boronic acid to afford a 5,7-diaryl-1H-indole with two different aryl groups.
For 5,7-dibromo-1H-indole:
As both halogens are the same, the main application is in double Suzuki couplings to create symmetrical 5,7-diarylindoles. Achieving selective mono-arylation can be challenging and may result in a mixture of the mono- and di-arylated products. However, some research indicates that under certain conditions, such as in acetonitrile or THF, some selectivity for mono-coupling at the C7-position can be achieved.
Data Presentation: Suzuki Coupling Performance
The following tables summarize typical reaction conditions and yields for Suzuki couplings of the two indole derivatives.
Table 1: Selective Suzuki Coupling of this compound (Inferred Performance)
| Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 4 | 7-Phenyl-5-bromo-1H-indole | >90 (Est.) |
| 4-Methoxyphenyl-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 100 | 6 | 7-(4-Methoxyphenyl)-5-bromo-1H-indole | >90 (Est.) |
| Thiophen-3-yl-boronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Toluene | 110 | 12 | 7-(Thiophen-3-yl)-5-bromo-1H-indole | >85 (Est.) |
Note: The yields presented in this table are estimated based on the well-established reactivity trend of I > Br in Suzuki reactions and published data for similar substrates. A direct comparative study was not identified in the literature.
Table 2: Double Suzuki Coupling of 5,7-dibromo-1H-indole
| Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | H₂O | 120 (MW) | 1 | 5,7-Diphenyl-1H-indole | 73 |
| 4-Methoxyphenyl-boronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | H₂O/EtOH | 120 (MW) | 1 | 5,7-Bis(4-methoxyphenyl)-1H-indole | 91 |
| 4-Chlorophenyl-boronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | H₂O | 120 (MW) | 1.5 | 5,7-Bis(4-chlorophenyl)-1H-indole | 53 |
| Thiophen-2-yl-boronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | H₂O/EtOH | 120 (MW) | 1 | 5,7-Bis(thiophen-2-yl)-1H-indole | 91 |
Data in this table is adapted from a study on the synthesis of 5,7-diarylindoles via Suzuki-Miyaura coupling in water.
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-arylation of this compound
-
To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent (e.g., Dioxane, DMF, or Toluene).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃) and ligand (if applicable) in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Double Arylation of 5,7-dibromo-1H-indole
-
In a microwave vial, add 5,7-dibromo-1H-indole (1.0 equiv.), the desired arylboronic acid (2.5-3.0 equiv.), Na₂CO₃ (2.0 equiv.), and Pd(PPh₃)₄ (3 mol%).
-
The vial is sealed and flushed with a stream of dry nitrogen.
-
Add the solvent (e.g., water or a water/ethanol mixture).
-
The vial is sonicated for 30 seconds.
-
Heat the mixture under microwave irradiation for 1-1.5 hours at 120 °C.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizing the Suzuki Coupling Workflow
The following diagrams illustrate the logical flow of the Suzuki-Miyaura coupling reaction and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Conclusion
Both this compound and 5,7-dibromo-1H-indole are valuable building blocks for the synthesis of functionalized indoles via Suzuki coupling. The choice between them should be guided by the desired final product. For the synthesis of asymmetric 5,7-disubstituted indoles, the selective reactivity of this compound is unparalleled. Conversely, for the efficient synthesis of symmetric 5,7-diarylindoles, 5,7-dibromo-1H-indole is the more direct precursor. By understanding the principles of Suzuki coupling and the inherent reactivity of these substrates, researchers can strategically design synthetic routes to access a wide array of novel indole derivatives.
A Comparative Guide to the Biological Activity of Novel 5,7-Disubstituted Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for numerous natural products and synthetic compounds with a wide array of biological activities. Among these, 5,7-disubstituted indole derivatives have garnered significant attention for their potential as therapeutic agents. This guide provides a comparative overview of the biological activities of recently developed 5,7-disubstituted indole derivatives, with a focus on their anticancer and antimicrobial properties. The information is compiled from recent studies to aid researchers in navigating this promising chemical space.
Comparative Analysis of Biological Activities
The following tables summarize the in vitro biological activities of various 5,7-disubstituted indole derivatives against cancer cell lines and microbial strains. These tables are designed to offer a clear comparison of the potency of different substitution patterns on the indole core.
Table 1: Anticancer Activity of 5,7-Disubstituted Indole Derivatives
| Compound Class | Specific Derivative(s) | Cancer Cell Line | Activity (IC50/EC50) | Reference Compound | Activity (IC50) |
| Indolo[2,3-c]quinolin-6-ones | Compound 49 | U-2 OS (Osteosarcoma) | >25 µM | Staurosporine | 10 µM (used as control) |
| Indolo[2,3-c]quinolin-6-ones | Compound 46, 54, 56 | U-2 OS (Osteosarcoma) | >25 µM | Staurosporine | 10 µM (used as control) |
| 5-Nitroindole Derivatives | Compound 5 | HeLa (Cervical Cancer) | 5.08 ± 0.91 µM | - | - |
| 5-Nitroindole Derivatives | Compound 7 | HeLa (Cervical Cancer) | 5.89 ± 0.73 µM | - | - |
| Indole-based Bcl-2 Inhibitors | Compound U2 | MCF-7 (Breast Cancer) | 1.2 ± 0.02 µM | Gossypol | 0.62 ± 0.01 µM |
| Indole-based Bcl-2 Inhibitors | Compound U3 | MCF-7 (Breast Cancer) | 11.10 ± 0.07 µM | Gossypol | 0.62 ± 0.01 µM |
| 3,5-Disubstituted 7-Azaindoles | Representative Derivatives | Various | Potent Inhibition | - | - |
| 28-Indole-Betulin Derivatives | EB355A | MCF-7 (Breast Cancer) | 67 µM | Cisplatin | 5.5 µM |
Note: This table presents a selection of data from various studies to highlight the range of activities. For detailed structure-activity relationships, please refer to the original publications.
Table 2: Antimicrobial Activity of Substituted Indole Derivatives
| Compound Class | Specific Derivative(s) | Microbial Strain | Activity (MIC in µg/mL) | Reference Drug | Activity (MIC in µg/mL) |
| Indole-Thiadiazole | Compound 2c | B. subtilis | 3.125 | - | - |
| Indole-Triazole | Compound 3c | B. subtilis | 3.125 | - | - |
| Indole-Triazole Conjugates | Compound 6f | C. albicans | 2 | - | - |
| Indole-Triazole Conjugates | General | C. tropicalis | 2 | - | - |
Note: The studies on antimicrobial activities of 5,7-disubstituted indoles are less common in the provided search results. The table includes data on substituted indoles to provide a broader context of their antimicrobial potential.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key biological assays cited in the literature for screening indole derivatives.
1. Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, U-2 OS, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, the cells are treated with various concentrations of the test compounds (e.g., 5,7-disubstituted indole derivatives) dissolved in a suitable solvent like DMSO. A vehicle control (DMSO) and a positive control (a known cytotoxic agent like cisplatin or doxorubicin) are also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Microorganism Preparation: Bacterial or fungal strains are grown on appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi). A suspension of the microorganism is prepared in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microorganisms with no compound) and a negative control (broth only) are included. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is also tested as a reference.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing Structures and Processes
To better understand the chemical space and experimental designs, the following diagrams have been generated.
Caption: Generalized chemical structure of 5,7-disubstituted indole derivatives.
Caption: A typical workflow for biological activity screening of novel compounds.
Caption: A simplified signaling pathway for apoptosis induction by an indole-based Bcl-2 inhibitor.
A Comparative Guide to the High-Resolution Mass Spectrometry Analysis of 5-Bromo-7-iodo-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) for the analysis of 5-Bromo-7-iodo-1H-indole with other common analytical techniques. Due to the absence of directly published HRMS data for this specific molecule, this guide presents predicted data based on established fragmentation patterns of halogenated aromatic compounds and related indole derivatives.[1][2][3][4] This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of novel halogenated indoles in fields such as medicinal chemistry and drug discovery.
High-Resolution Mass Spectrometry Analysis
High-resolution mass spectrometry is a powerful technique for the unambiguous identification and structural elucidation of organic molecules by providing highly accurate mass measurements. This allows for the determination of the elemental composition of a molecule and its fragments.
Predicted High-Resolution Mass Spectrometry Data
The following table summarizes the predicted high-resolution mass spectrometry data for this compound. The presence of both bromine and iodine atoms will result in a characteristic isotopic pattern in the mass spectrum.
| Ion | Predicted m/z | Proposed Fragment | Notes |
| [M]⁺ | 320.8641 | Molecular Ion | The molecular ion peak will show a characteristic isotopic pattern due to the presence of ⁷⁹Br and ⁸¹Br isotopes. |
| [M-Br]⁺ | 241.9563 | Loss of a bromine radical | This fragment represents the iodo-indole cation. |
| [M-I]⁺ | 193.9661 | Loss of an iodine radical | This fragment represents the bromo-indole cation. |
| [M-HCN]⁺ | 293.8801 | Loss of hydrogen cyanide | A common fragmentation pathway for indole derivatives.[3] |
| [C₆H₄]⁺ | 76.0313 | Benzene cation | A common fragment from the cleavage of the indole ring. |
Experimental Protocol: High-Resolution Mass Spectrometry
A general protocol for the analysis of this compound using a Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS) system is outlined below.
-
Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions to obtain a final concentration in the range of 1-10 µg/mL.
-
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 7250 GC/Q-TOF (or equivalent).
-
GC Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating halogenated aromatic compounds.[5]
-
-
GC-HRMS Conditions:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 250°C.
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Time-of-Flight (TOF) in high-resolution mode (>10,000 resolving power).
-
Acquisition Range: m/z 50-500.
-
-
Data Analysis:
-
Process the acquired data using appropriate software (e.g., Agilent MassHunter).
-
Determine the accurate mass of the molecular ion and major fragments.
-
Use the accurate mass data to calculate the elemental composition and confirm the identity of the compound.
-
Analyze the isotopic pattern to confirm the presence of bromine.
-
Comparison with Alternative Analytical Techniques
While HRMS provides unparalleled mass accuracy, a comprehensive characterization of this compound often involves a combination of spectroscopic techniques.
| Technique | Information Provided | Advantages | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition of the parent molecule and its fragments. | Unambiguous molecular formula determination; high sensitivity and selectivity. | Provides limited information on the specific arrangement of atoms (isomerism). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry. | Provides definitive structural elucidation. | Lower sensitivity compared to MS; requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Fast and non-destructive. | Can be difficult to interpret complex spectra; provides limited structural information. |
| UV-Visible (UV-Vis) Spectroscopy | Information about the electronic transitions within the molecule, related to the conjugated system. | Simple and rapid analysis. | Provides limited structural information; spectra can be broad and lack detail. |
Visualizations
Experimental Workflow for HRMS Analysis
Caption: Workflow for the HRMS analysis of this compound.
Comparison of Analytical Techniques
Caption: Comparison of information from different analytical techniques.
Indole Signaling in Drug Development
Indole and its derivatives are known to play a role in various biological signaling pathways, making them attractive scaffolds for drug development.[1][6][7][8] One such pathway is the inhibition of protein kinases, which are crucial for cell signaling and are often dysregulated in diseases like cancer.
Caption: Potential inhibition of a kinase signaling pathway by an indole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. mdpi.com [mdpi.com]
- 7. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of Halogenated Indole Derivatives: A Focus on 5-Bromo-7-iodo-1H-indole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Published: December 23, 2025
A comprehensive review of publicly available crystallographic databases indicates a notable absence of detailed X-ray crystal structure data for 5-Bromo-7-iodo-1H-indole and its direct derivatives. The indole scaffold is a cornerstone in medicinal chemistry, and understanding the three-dimensional structure of its halogenated derivatives is pivotal for rational drug design and the development of novel therapeutic agents. The strategic placement of bromine and iodine atoms on the indole ring can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and potential for forming specific intermolecular interactions such as halogen bonding, which can be critical for target binding.
This guide provides a comparative analysis of the crystallographic data from structurally related halogenated indoles to offer insights into the potential structural characteristics of this compound derivatives. Furthermore, a detailed, generalized experimental protocol is presented to empower researchers to determine the crystal structures of novel compounds within this class.
Comparative Crystallographic Data of Related Halogenated Indoles
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| 4,6-dibromo-2,3,3-trimethyl-3H-indole | C₁₁H₁₁Br₂N | Orthorhombic | P2₁2₁2₁ | 7.945(3) | 12.131(5) | 12.583(5) | 90 | [1] |
| 7-iodo-1H-indole-2,3-dione | C₈H₄INO₂ | Monoclinic | P2₁/c | 10.379(2) | 4.631(1) | 19.112(4) | 102.73(3) | [2] |
| 5-bromo-1-ethylindoline-2,3-dione (Molecule A) | C₁₀H₈BrNO₂ | Monoclinic | P2₁/c | 13.911(3) | 11.233(2) | 13.313(3) | 109.23(3) | [3] |
| 5-bromo-1-ethylindoline-2,3-dione (Molecule B) | C₁₀H₈BrNO₂ | Monoclinic | P2₁/c | 13.911(3) | 11.233(2) | 13.313(3) | 109.23(3) | [3] |
Analysis of Comparative Data:
The presented data showcases the structural diversity among halogenated indoles. For instance, the presence of multiple bromine atoms in 4,6-dibromo-2,3,3-trimethyl-3H-indole leads to an orthorhombic crystal system, with molecules linked by C—Br⋯π halogen bonds.[1] In contrast, 7-iodo-1H-indole-2,3-dione adopts a monoclinic system where molecules form dimers through N—H⋯O hydrogen bonds and are further linked into chains by intermolecular I⋯O interactions.[2] The structure of 5-bromo-1-ethylindoline-2,3-dione is notable for having two independent molecules in the asymmetric unit, which are linked by C—H⋯O hydrogen bonds and exhibit short Br⋯O contacts.[3]
These examples underscore the importance of specific halogen substitution patterns in directing intermolecular interactions and influencing crystal packing. For the yet-to-be-determined structure of this compound, one might anticipate a complex interplay of N-H hydrogen bonding, potential Br⋯I or Br/I⋯π halogen bonding, and π-π stacking interactions, which will ultimately dictate its solid-state architecture.
Experimental Protocol for X-ray Crystallography of this compound Derivatives
The following is a generalized workflow for the successful determination of the crystal structure of novel this compound derivatives.
1. Synthesis and Purification:
The initial and most critical step is the synthesis of high-purity material. A plausible synthetic route to this compound could start from a suitable aniline precursor, followed by iodination, a Sonogashira coupling, and a subsequent cyclization reaction to form the indole ring.
-
Purification: The crude product must be meticulously purified to obtain single crystals. Standard techniques include:
-
Column Chromatography: Using a silica gel stationary phase and an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to separate the target compound from impurities.
-
Recrystallization: Dissolving the purified compound in a minimal amount of a hot solvent and allowing it to cool slowly to form well-ordered crystals. A screening of various solvents is recommended.
-
2. Crystallization:
Growing single crystals of sufficient size and quality is paramount for a successful X-ray diffraction experiment. Several techniques can be employed:
-
Slow Evaporation: The purified compound is dissolved in a suitable solvent or solvent mixture in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger vessel containing a more volatile solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to induce crystallization.
3. X-ray Diffraction Data Collection:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The crystal is rotated in the beam, and the diffraction pattern is recorded on a detector.[4]
4. Structure Solution and Refinement:
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution: The initial atomic positions are determined from the diffraction data using computational methods such as direct methods or Patterson methods.
-
Structure Refinement: The atomic model is refined against the experimental data to improve the fit and obtain the final, accurate crystal structure. This process yields precise information on bond lengths, bond angles, and intermolecular interactions.
5. Data Deposition:
Once the structure is finalized, it is crucial to deposit the crystallographic data in a public database, such as the Cambridge Structural Database (CSD), to make it accessible to the scientific community.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the X-ray crystallography of a novel this compound derivative.
References
A Comparative Analysis of the Reactivity of 5-Cyanoindole and 5-Bromoindole in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate building blocks is a critical decision in the synthesis of complex molecules, profoundly influencing reaction efficiency, yield, and the overall success of a synthetic campaign. This guide provides an objective comparison of the reactivity of two key indole derivatives, 5-cyanoindole and 5-bromoindole, supported by established principles of organic chemistry and relevant experimental data.
The electronic properties of the substituent at the 5-position of the indole ring dictate its reactivity in a variety of chemical transformations crucial for drug development. The strongly electron-withdrawing nature of the cyano group in 5-cyanoindole and the dual electronic effects (inductive withdrawal and resonance donation) of the bromo group in 5-bromoindole lead to distinct reactivity profiles. This comparison will focus on three major classes of reactions: electrophilic aromatic substitution, palladium-catalyzed cross-coupling, and N-functionalization.
Data Presentation: A Comparative Overview
The following tables summarize the expected relative reactivity of 5-cyanoindole and 5-bromoindole in key chemical transformations. This comparison is based on the electronic effects of the 5-substituent, with the understanding that optimal reaction conditions may vary.
Table 1: Relative Reactivity in Electrophilic Aromatic Substitution
| Feature | 5-Cyanoindole | 5-Bromoindole | Rationale |
| Relative Rate of Reaction | Slower | Faster | The strongly electron-withdrawing cyano group deactivates the indole ring towards electrophilic attack more significantly than the bromo group. |
| Typical Reaction Conditions | Harsher (e.g., stronger Lewis acids, higher temperatures) | Milder | The higher intrinsic reactivity of 5-bromoindole allows for less forcing reaction conditions to achieve substitution. |
| Regioselectivity | Predominantly C3-substitution | Predominantly C3-substitution | Electrophilic attack at the C3 position of the indole ring is generally favored as it does not disrupt the aromaticity of the benzene ring in the intermediate. |
Table 2: Relative Reactivity in Palladium-Catalyzed Cross-Coupling
| Feature | 5-Cyanoindole | 5-Bromoindole | Rationale |
| Substrate Role | Can act as a coupling partner (as an aryl nitrile) | Acts as a standard aryl halide coupling partner | 5-Bromoindole is a classic substrate for these reactions. While aryl nitriles can undergo cross-coupling, it is less common and often requires specialized catalytic systems. |
| Relative Rate of Oxidative Addition | Not applicable (for C-CN bond) / Slower (if used as a pseudo-halide) | Faster | The C-Br bond is more susceptible to oxidative addition to a Pd(0) catalyst than a C-CN bond, which is a key step in the catalytic cycle. |
| Typical Catalyst Loading | Higher catalyst loading may be required | Lower catalyst loading is often sufficient | The higher reactivity of the C-Br bond generally allows for more efficient catalysis. |
Table 3: Relative Reactivity in N-Functionalization
| Feature | 5-Cyanoindole | 5-Bromoindole | Rationale |
| Acidity of N-H Proton | More acidic | Less acidic | The electron-withdrawing cyano group stabilizes the resulting indolide anion more effectively than the bromo group, leading to a lower pKa. |
| Rate of Deprotonation | Faster | Slower | The higher acidity of the N-H proton in 5-cyanoindole allows for faster deprotonation with a given base. |
| Choice of Base | A wider range of bases can be effective (e.g., K₂CO₃, NaH) | Stronger bases are often required for complete deprotonation (e.g., NaH, LHMDS) | The choice of base will depend on the specific N-functionalization reaction being performed. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are representative protocols and may require optimization for specific substrates and scales.
Electrophilic Aromatic Substitution: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic compounds.
Protocol 1: Vilsmeier-Haack Formylation of 5-Bromoindole
-
Reaction:
-
In a flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) at 0 °C.
-
In a separate flask, dissolve 5-bromoindole (1.0 mmol) in anhydrous DMF (3 mL).
-
Add the solution of 5-bromoindole to the freshly prepared Vilsmeier reagent at 0 °C.
-
Heat the reaction mixture to 85-95 °C and maintain this temperature for 5-8 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it slowly into crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is alkaline.
-
Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization or column chromatography to yield 5-bromo-1H-indole-3-carbaldehyde.
-
Protocol 2: Predicted Vilsmeier-Haack Formylation of 5-Cyanoindole
-
Reaction (Predicted Conditions):
-
Due to the deactivating effect of the cyano group, harsher conditions may be required compared to 5-bromoindole.
-
Prepare the Vilsmeier reagent as described above.
-
Dissolve 5-cyanoindole (1.0 mmol) in anhydrous DMF.
-
Add the 5-cyanoindole solution to the Vilsmeier reagent at 0 °C.
-
The reaction may require a higher temperature and/or a longer reaction time to proceed to completion.
-
Work-up and purification would follow a similar procedure to that for 5-bromoindole.
-
Caption: Experimental workflow for the Vilsmeier-Haack formylation of 5-substituted indoles.
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds.
Protocol 3: Suzuki-Miyaura Coupling of 5-Bromoindole
-
Reaction:
-
To a reaction vial, add 5-bromoindole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving Palladium(II) acetate (Pd(OAc)₂) (0.005 equiv.) and SPhos (0.005 equiv.) in a water:acetonitrile solvent mixture (e.g., 4:1).
-
Add the catalyst solution to the reaction vial containing the solids.
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 5-arylindole.
-
Protocol 4: Predicted Suzuki-Miyaura Coupling of 5-Cyanoindole
-
Reaction (Predicted Conditions):
-
The C-CN bond is generally unreactive in standard Suzuki-Miyaura conditions. Specialized catalysts and conditions would be necessary for the cyano group to act as a leaving group.
-
More commonly, a halo-5-cyanoindole would be used, where the halogen is the reactive site for cross-coupling. For example, the Suzuki-Miyaura cross-coupling of 5-bromo-1H-indole-5-carbonitrile with an arylboronic acid can be performed.
-
Caption: Experimental workflow for the Suzuki-Miyaura coupling of 5-bromoindole.
N-Functionalization: N-Alkylation
N-alkylation of the indole ring is a common transformation in the synthesis of biologically active molecules.
Protocol 5: General Procedure for N-Alkylation of 5-Cyanoindole
-
Reaction:
-
Dissolve 5-cyanoindole (1.0 equivalent) in anhydrous DMF under an inert atmosphere.
-
Add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure complete deprotonation.
-
Add the alkylating agent (e.g., an alkyl halide) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 6: General Procedure for N-Alkylation of 5-Bromoindole
-
Reaction:
-
Follow the same general procedure as for 5-cyanoindole.
-
Due to the lower acidity of the N-H proton, a stronger base (e.g., NaH) may be necessary to achieve complete deprotonation and high yields.
-
The reaction time may be longer compared to the N-alkylation of 5-cyanoindole under similar conditions.
-
Caption: Logical relationship of N-H acidity and N-alkylation conditions.
Conclusion
The choice between 5-cyanoindole and 5-bromoindole as a synthetic precursor is highly dependent on the desired transformation. For electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions where the 5-substituent is the leaving group, 5-bromoindole is generally the more reactive and versatile substrate. Conversely, for reactions involving the deprotonation of the indole nitrogen for subsequent N-functionalization, the increased acidity of the N-H proton in 5-cyanoindole makes it the more reactive option. A thorough understanding of these reactivity differences is essential for the rational design of synthetic routes and the efficient production of target molecules in drug discovery and development.
A Comparative Guide to HPLC and UPLC for Purity Analysis of 5-Bromo-7-iodo-1H-indole
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and active pharmaceutical ingredients (APIs) is a critical step in the development of safe and effective therapeutics. 5-Bromo-7-iodo-1H-indole is a key building block in the synthesis of various biologically active molecules. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity analysis of this compound, supported by representative experimental data and detailed methodologies.
High-Performance Liquid Chromatography (HPLC): The Established Standard
HPLC has long been the benchmark for quantitative analysis and impurity profiling in the pharmaceutical industry.[1] Its robustness, versatility, and extensive validation history make it a reliable choice for quality control laboratories.[2] HPLC systems operate at lower pressures than UPLC, typically up to 400 bar, and utilize columns with larger particle sizes (commonly 3-5 µm).[1][2]
Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Evolution
UPLC represents a significant advancement in liquid chromatography, designed to meet the demand for faster, more sensitive, and higher-resolution separations.[3][4] By using columns with sub-2 µm stationary phase particles and operating at much higher pressures (up to 1,000-1,200 bar), UPLC systems can dramatically reduce analysis times while improving peak resolution and sensitivity.[1][2][3] This makes UPLC particularly advantageous for high-throughput screening and complex impurity profiling.[4]
Quantitative Data Comparison: HPLC vs. UPLC
The following table summarizes representative performance data for the purity analysis of this compound using a standard HPLC method versus a modern UPLC method. This data illustrates the typical improvements in speed, resolution, and sensitivity offered by UPLC technology.
| Parameter | HPLC Method | UPLC Method | Key Advantage of UPLC |
| Analysis Time | ~15 - 25 minutes | ~2 - 5 minutes | Speed (Up to 10x faster)[3][4] |
| Resolution (Rs) between Main Peak and Closest Impurity | 1.8 | 2.5 | Higher Resolution |
| Peak Width (Main Peak) | 0.25 min | 0.08 min | Sharper Peaks, Higher Efficiency |
| Limit of Detection (LOD) | ~0.05% | ~0.01% | Enhanced Sensitivity[2][3] |
| Solvent Consumption per Run | ~20 mL | ~3 mL | Greener, Lower Cost[1][2] |
| System Backpressure | ~150 bar | ~800 bar | Higher Operating Pressure[1] |
| Column Particle Size | 5 µm | 1.7 µm | Smaller Particles[2][3] |
Experimental Protocols
Accurate and reproducible purity analysis relies on well-defined experimental protocols. The following are typical starting methods for analyzing the purity of this compound and related haloindoles.
Sample Preparation
-
Stock Solution: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1.0 mg/mL.
-
Working Solution: Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.
-
Filtration: Filter the working solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.[5]
Typical HPLC Method
-
Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1][5]
-
Mobile Phase:
-
Gradient Program:
-
Start with 70% A, hold for 1 minute.
-
Ramp to 30% A over 15 minutes.
-
Hold at 30% A for 2 minutes.
-
Return to 70% A over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.[5]
Typical UPLC Method
-
Instrumentation: An Ultra-Performance Liquid Chromatography system with a PDA detector.
-
Column: UPLC C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).[1]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Program:
-
Start with 95% A, hold for 0.2 minutes.
-
Ramp to 5% A over 2.5 minutes.
-
Hold at 5% A for 0.5 minutes.
-
Return to 95% A over 0.1 minutes and re-equilibrate for 0.7 minutes.
-
-
Flow Rate: 0.5 mL/min.[1]
-
Column Temperature: 40 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 1-2 µL.
Visualizing the Workflow and Technology
To better understand the processes, the following diagrams illustrate the general workflow for chromatographic purity analysis and the key technological differences between HPLC and UPLC.
Caption: General workflow for chromatographic purity analysis.
Caption: Key technological differences between HPLC and UPLC.
Conclusion
Both HPLC and UPLC are powerful techniques for the purity analysis of this compound.
-
HPLC remains a robust, reliable, and cost-effective method, perfectly suitable for routine quality control where speed is not the primary driver. Its well-established nature ensures easier method transfer and regulatory acceptance.[1]
-
UPLC offers significant advantages in terms of speed, resolution, and sensitivity.[2][3] For high-throughput environments, complex impurity profiling, or when working with limited sample amounts, UPLC is the superior choice. The reduction in solvent consumption also leads to greener and more cost-effective operation over the long term.[1][2]
The ultimate choice between HPLC and UPLC depends on the specific needs of the laboratory, including sample throughput requirements, the complexity of the impurity profile, and available resources. For the development of novel therapeutics involving this compound, leveraging the speed and resolution of UPLC can accelerate timelines and provide deeper insights into product purity.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 3. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Halogenated Indoles as a Promising Scaffold for Kinase Inhibitors: A Comparative Docking Study Analysis
Researchers and drug development professionals are increasingly turning to halogenated indole scaffolds in the design of potent and selective kinase inhibitors. The unique electronic properties and ability of the indole nucleus to form key interactions within the ATP-binding pocket of kinases make it a privileged structure in medicinal chemistry. This guide provides a comparative overview of docking studies and in vitro efficacy of kinase inhibitors derived from bromoindoles, offering insights into their therapeutic potential.
Recent computational and in vitro studies have highlighted the potential of 5-bromoindole derivatives as significant candidates in cancer therapy, primarily targeting the tyrosine kinase domains of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These receptors are critical mediators of signaling pathways that drive tumor growth, proliferation, and angiogenesis.[1] While specific docking studies on 5-Bromo-7-iodo-1H-indole were not prominently found in the reviewed literature, the extensive research on related bromoindole and azaindole analogs provides a strong foundation for understanding their potential and guiding future research.
Comparative Analysis of Binding Affinities and In Vitro Efficacy
Computational docking studies have been instrumental in predicting the binding affinities of various 5-bromoindole derivatives to the ATP-binding sites of EGFR and VEGFR-2. These in silico predictions are often corroborated by in vitro assays to determine the cytotoxic effects of these compounds on cancer cell lines.
EGFR Inhibitors
A study on novel 5-bromoindole-2-carboxylic acid derivatives identified several compounds with strong binding energies to the EGFR tyrosine kinase domain.[1][2] Notably, compounds 3a , 3b , 3f , and 7 demonstrated the most favorable binding energies.[1][2] The in vitro anticancer activity of these derivatives was evaluated against human cancer cell lines, including HepG2 (liver carcinoma), A549 (lung carcinoma), and MCF-7 (breast cancer).[1][2] Compound 3a was identified as the most potent in the series, inhibiting EGFR tyrosine kinase activity, leading to cell cycle arrest and apoptosis.[2]
| Compound ID | Target | Binding Energy (kcal/mol) | Cell Line | IC50 (µM) |
| 3a | EGFR | Strongest Binding Energy | HepG2, A549, MCF-7 | Most Potent of Series |
| 3b | EGFR | Strong Binding Energy | - | - |
| 3f | EGFR | Strong Binding Energy | - | - |
| 7 | EGFR | Strong Binding Energy | - | - |
Table 1: Summary of binding energies and in vitro activity of 5-bromoindole-2-carboxylic acid derivatives against EGFR.[1][2]
VEGFR-2 Inhibitors
Similar to the EGFR studies, 5-bromoindole derivatives have been investigated as inhibitors of VEGFR-2. Docking studies predict the binding modes and affinities of these compounds within the ATP-binding pocket of VEGFR-2, with key interactions observed with residues such as Cys919, Asp1046, and Glu885.[1]
Signaling Pathways and Experimental Workflow
The development of these kinase inhibitors targets key signaling pathways implicated in cancer progression. The following diagrams illustrate the targeted pathways and the general workflow of the computational docking experiments.
Caption: EGFR signaling pathway and the inhibitory action of 5-bromoindole derivatives.
Caption: General workflow for molecular docking studies of kinase inhibitors.
Experimental Protocols
The following are generalized protocols for the molecular docking and in vitro kinase inhibition assays based on the methodologies described in the reviewed literature.[1][3]
Molecular Docking Protocol for EGFR/VEGFR-2 Inhibitors
-
Receptor Preparation : The crystal structure of the target kinase domain (e.g., EGFR - PDB ID: 1M17, VEGFR-2 - PDB ID: 4ASE) is obtained from the Protein Data Bank.[1] Water molecules and co-crystallized ligands are removed, and polar hydrogen atoms are added.
-
Ligand Preparation : The 3D structures of the 5-bromoindole derivatives are generated and optimized using computational chemistry software to find the lowest energy conformation.[1]
-
Molecular Docking : Docking is performed using software like AutoDock to predict the binding mode and affinity of the derivatives within the ATP-binding pocket of the kinase.[1][4] The results are analyzed based on the binding energy scores (in kcal/mol) and the interactions with key amino acid residues in the active site.[1]
In Vitro Kinase Inhibition Assay (General Luminescence-Based Protocol)
This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against target kinases by measuring ATP consumption.[3]
-
Reaction Mixture Preparation : A reaction mixture is prepared containing the target kinase, a suitable substrate, and ATP in a buffer solution.
-
Compound Addition : The synthesized 5-bromoindole derivatives are added to the reaction mixture at various concentrations.
-
Kinase Reaction : The reaction is initiated and incubated at a specific temperature for a set period to allow for phosphorylation of the substrate.
-
Luminescence Detection : A reagent is added that produces a luminescent signal in the presence of remaining ATP. The luminescence is measured, which is inversely proportional to the kinase activity.
-
IC50 Determination : The concentration of the inhibitor that causes 50% inhibition of the kinase activity (IC50) is determined by plotting the kinase activity against the inhibitor concentration.
Conclusion
Docking studies of 5-bromoindole derivatives have revealed their significant potential as inhibitors of key kinases like EGFR and VEGFR-2, which is further supported by in vitro anticancer activity. The indole scaffold, with a bromine substitution at the 5-position, serves as a versatile starting point for the development of potent and selective kinase inhibitors.[3] While the specific compound this compound has not been extensively studied in the public domain, the promising results from related bromoindole compounds strongly suggest that further exploration of di-halogenated indoles is a worthwhile endeavor in the quest for novel anticancer therapeutics. The detailed experimental protocols and comparative data presented here provide a valuable resource for researchers in the field of drug discovery and development.
References
Navigating C-N Coupling on Bromo-Iodo-Indoles: A Catalyst Performance Showdown
A detailed comparison of catalytic systems for the synthesis of functionalized indoles, critical for advancements in drug discovery and materials science.
The selective formation of carbon-nitrogen (C-N) bonds at specific positions on the indole scaffold is a cornerstone of modern synthetic chemistry, enabling the creation of a vast array of biologically active molecules and functional materials. For researchers working with di-halogenated substrates, such as bromo-iodo-indoles, the choice of catalyst is paramount to achieving desired regioselectivity and high yields. This guide provides a head-to-head comparison of common catalytic systems, supported by experimental data, to aid scientists in navigating this challenging synthetic landscape.
Performance Comparison of Catalytic Systems
The efficiency of C-N coupling on bromo-iodo-indoles is profoundly influenced by the choice of metal catalyst, supporting ligand, base, and solvent system. Palladium and copper-based catalysts are the most prevalent, each exhibiting distinct advantages and limitations.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate Scope & Remarks |
| Palladium-Based Catalysts | |||||||
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 1 - 3 | ~85-95 | Effective for coupling amines with N-protected 4-bromo-7-azaindoles. The choice of base is crucial.[1] |
| Pd(OAc)₂ | Xantphos | K₂CO₃ / K₃PO₄ | Dioxane | 100 | 3 - 4 | Good | Provides good yields in the amidation of N-benzyl-4-bromo-7-azaindole.[1] |
| Pd₂(dba)₃ | SPhos | Cs₂CO₃ | THF | RT - 100 | - | Low to Good | SPhos can be effective, but yields may be lower for certain substrates compared to Xantphos.[1] |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | 6 | Trace | Bulkier ligands like XPhos may not be optimal for all bromo-indole substrates.[1] |
| Pd(0) | P(tBu)₃ | K₃PO₄ | Toluene | 110 | 12 | 64 | Crucial for intramolecular C-N coupling of gem-dibromoolefins to form 2-bromoindoles, demonstrating selectivity for vinyl bromides over aryl iodides.[2][3] |
| Copper-Based Catalysts | |||||||
| CuI | L-proline | K₃PO₄ | Dioxane/DMF | 75-90 | 40 | 85 | Effective for N-arylation of indole with aryl iodides and bromides. |
| CuI | trans-1,2-cyclohexanediamine | K₂CO₃ | Toluene | 110 | 24 | 62-72 | Inexpensive ligand system for coupling indoles with a variety of aryl iodides. |
| CuOAc | None | None | - | - | - | Moderate-Good | Base-free and ligandless conditions for N-arylation with aryl iodides, offering high N-selectivity. |
Experimental Protocols
Detailed methodologies are critical for replicating and building upon published results. Below are representative experimental protocols for palladium and copper-catalyzed C-N coupling reactions on halogenated indoles.
Palladium-Catalyzed Amination of N-Protected 4-Bromo-7-Azaindole
A sealed Schlenk tube is charged with the N-substituted 4-bromo-azaindole (1.0 mmol), the corresponding amine (1.2 mmol), Cs₂CO₃ (1.5 mmol), Pd₂(dba)₃ (5 mol %), and Xantphos (10 mol %). Anhydrous dioxane (2 mL) is then added. The tube is sealed, and the reaction mixture is stirred at 100 °C for the time specified in the data table. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and purified by column chromatography to yield the desired product.[1]
Copper-Catalyzed N-Arylation of Indole
In a reaction vessel, indole (1.0 mmol), the aryl halide (1.2 mmol), CuI (1-10 mol %), and the specified ligand (e.g., L-proline, 10-20 mol %) are combined. A base such as K₃PO₄ (2.0 mmol) and a solvent like dioxane or DMF are added. The mixture is then heated to the indicated temperature (75-110 °C) and stirred for the required duration. After cooling, the mixture is subjected to an aqueous work-up, extracted with an organic solvent, and the crude product is purified via column chromatography.
Visualizing the Workflow and Catalyst Selection
The following diagrams illustrate the general experimental workflow for C-N coupling and a decision-making framework for catalyst selection.
Caption: Generalized experimental workflow for C-N coupling reactions.
Caption: Decision-making framework for catalyst selection.
References
- 1. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 5-Bromo-7-iodo-1H-indole
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal
Hazard Profile and Safety Precautions
Based on data for structurally similar halogenated indoles, 5-Bromo-7-iodo-1H-indole should be handled as a hazardous substance. Potential hazards include being harmful if swallowed, toxic in contact with skin, causing serious eye irritation, and being very toxic to aquatic life.[1] Therefore, stringent safety measures are required during handling and disposal.
Required Personal Protective Equipment (PPE): Before handling or disposing of this compound, the following personal protective equipment must be worn:
-
Eye Protection: Chemical safety goggles or a face shield.[1][2][3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after.[2][4]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is recommended.[2][5]
-
Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.[1][2]
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 123020-20-2 | [3] |
| Molecular Formula | C₈H₅BrIN | [3] |
| Molecular Weight | 321.94 g/mol | [3] |
| Appearance | Solid (Assumed) | N/A |
| Potential GHS Hazard Statements | H302: Harmful if swallowedH311: Toxic in contact with skinH319: Causes serious eye irritationH400: Very toxic to aquatic life | [1] |
Operational Protocol: Step-by-Step Disposal
Disposal of this compound and materials contaminated with it must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Do not dispose of this chemical down the drain or in regular trash. [2][6][7]
Step 1: Waste Segregation
-
As a brominated and iodinated organic compound, this compound must be segregated as halogenated organic waste .[8][9]
-
Do not mix this waste with non-halogenated organic waste, as this will complicate and increase the cost of disposal.[10]
Step 2: Container Selection and Labeling
-
Select a designated, compatible, and leak-proof waste container with a secure, tight-fitting lid.[4][8][11]
-
The container must be clearly labeled before the first addition of waste.[8]
-
The label must include the words "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound." Do not use abbreviations.[8]
Step 3: Waste Collection
-
Carefully transfer waste quantities of this compound into the designated waste container.
-
Also collect any contaminated materials, such as weighing paper, gloves, and absorbent pads, in the same container.[2]
-
Avoid creating dust during transfer.[4]
-
Keep the waste container closed at all times except when actively adding waste.[8][11]
Step 4: Storage
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and strong acids.[6][12]
-
The storage location should be a designated satellite accumulation area or a main hazardous waste storage area.
Step 5: Final Disposal
-
Once the container is ready for pickup (typically when 90% full), arrange for its collection by your institution's EHS department or a licensed professional waste disposal service.[4][6][7][11]
-
The material will likely be disposed of by controlled incineration at a licensed chemical destruction plant.[6]
Emergency Protocol: Accidental Spill Response
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[2]
-
Control Hazards: Remove all sources of ignition.[6]
-
Containment: Prevent the spill from spreading or entering drains.[4][6][13] Cover drains if necessary.[1]
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: All cleanup materials must be placed in the hazardous waste container for proper disposal.[4][8]
Disposal Workflow Visualization
Caption: Step-by-step process for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound 97% | CAS: 123020-20-2 | AChemBlock [achemblock.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. 5-Bromo-7-azaindole 97 183208-35-7 [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. ethz.ch [ethz.ch]
- 12. fishersci.com [fishersci.com]
- 13. carlroth.com [carlroth.com]
Essential Safety and Operational Guide for Handling 5-Bromo-7-iodo-1H-indole
This guide provides critical safety and logistical information for the handling and disposal of 5-Bromo-7-iodo-1H-indole in a laboratory setting. The following procedures are based on the known hazards of structurally similar halogenated indole compounds and are intended for use by trained researchers, scientists, and drug development professionals.
Hazard Summary
Potential Hazard Classification (Based on Analogy to Similar Compounds)
| Hazard Classification | Description | Source/Analogy |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled. | [2] |
| Skin Corrosion/Irritation | Causes skin irritation. | [2][3] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation or damage. | [2][3] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | [2][3] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE should be worn at all times within the designated work area.
Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Double gloving with chemically resistant nitrile gloves.[4] | Provides a barrier against skin contact. Thicker gloves offer better protection.[5] |
| Eye/Face Protection | Chemical safety goggles and a face shield.[6] | Protects against splashes to the face and eyes.[5] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with a dust filter (e.g., N95) is recommended, especially when handling the solid compound or if dust is generated.[6] | Minimizes inhalation of the compound. |
| Protective Clothing | A dedicated lab coat, fully buttoned. For procedures with a higher risk of exposure, a disposable chemical-resistant suit is recommended.[4] | Prevents skin contact with the chemical. |
| Footwear | Closed-toe shoes are mandatory. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.
Experimental Workflow
Detailed Experimental Protocol:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents before commencing the experiment.
-
Don all required PPE as outlined in the table above.
-
-
Handling the Compound:
-
When weighing the solid, do so within the fume hood. Use a dedicated spatula and weighing vessel.
-
Handle all solutions containing the compound with the same level of precaution as the solid.
-
-
Post-Handling:
-
Clean all non-disposable equipment thoroughly with an appropriate solvent inside the fume hood.
-
Wipe down the work surface of the fume hood.
-
Dispose of all contaminated waste as described in the disposal plan below.
-
Carefully remove PPE to avoid cross-contamination.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and accidental exposure. This compound should be treated as hazardous halogenated organic waste.[1]
Disposal Protocol
| Waste Type | Procedure |
| Solid Waste | Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated, compatible, and properly labeled waste container. |
| Liquid Waste | Collect solutions containing this compound in a designated container for halogenated organic waste. Do not mix with non-halogenated waste.[1] |
| Container Management | Use a suitable, closed container for disposal.[1] The container must be in good condition and compatible with the chemical. Label the waste container clearly with "Hazardous Waste" and the chemical name "this compound".[1] |
| Professional Disposal | Arrange for pickup and disposal through a licensed professional waste disposal company.[1][6] One approved method is incineration in a chemical incinerator equipped with a scrubber.[1] |
Accidental Spill Response:
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[6]
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so.
-
Absorb and Collect: For solutions, absorb with an inert, non-combustible material. For solids, carefully sweep up the material, avoiding dust generation.
-
Package for Disposal: Place the absorbed material and contaminated items into a suitable, labeled container for hazardous waste disposal.[6]
-
Decontaminate: Clean the spill area and any contaminated equipment.
Hierarchy of Controls for Chemical Safety
The following diagram illustrates the hierarchy of controls, which is a systematic approach to minimizing or eliminating exposure to hazards. Personal protective equipment is considered the last line of defense.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
